7-Bromonaphthalen-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromonaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSLTJTBSFUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623718 | |
| Record name | 7-Bromonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-30-4 | |
| Record name | 7-Bromonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromonaphthalen-2-amine: Properties, Synthesis, and Reactivity for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromonaphthalen-2-amine is a key bifunctional organic molecule that serves as a versatile building block in medicinal chemistry and materials science. Its naphthalene scaffold, substituted with a reactive amine group and a bromine atom, allows for diverse chemical modifications. This unique substitution pattern makes it an invaluable intermediate for the synthesis of a wide array of complex organic compounds, including active pharmaceutical ingredients (APIs) and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a molecular weight of 222.08 g/mol .[2] Its chemical structure and key properties are summarized in the table below. Proper storage at 4°C, protected from light, is recommended to maintain its stability and purity.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2] |
| CAS Number | 590417-30-4 | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [2] |
| Purity | ≥98% | [2] |
| InChI Code | 1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | [2] |
| InChI Key | UBCSLTJTBSFUBF-UHFFFAOYSA-N | [2] |
Spectroscopic data, including NMR, HPLC, and LC-MS, are available from various suppliers and are crucial for the characterization and purity assessment of this compound.
Synthesis of this compound
A viable synthetic route to this compound involves a two-step process starting from 2,7-dihydroxynaphthalene. The first step is the synthesis of the key intermediate, 7-bromo-2-naphthol, followed by its amination via the Bucherer reaction.
Step 1: Synthesis of 7-Bromo-2-naphthol from 2,7-Dihydroxynaphthalene
This procedure involves the selective bromination of 2,7-dihydroxynaphthalene.
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve triphenylphosphine (0.342 mol) in acetonitrile (350 mL) in a 1 L flask and cool the mixture to 10 °C.[3]
-
Slowly add bromine (0.342 mol) dropwise over 10 minutes.[3]
-
After the addition is complete, remove the cooling bath and add 2,7-dihydroxynaphthalene (0.312 mol).[3]
-
Rinse the flask with an additional 350 mL of acetonitrile and heat the resulting mixture to reflux for 3 hours.[3]
-
Remove the acetonitrile by distillation under reduced pressure.[3]
-
Heat the resulting solid to 280°C over 30 minutes to form a black liquid.[3]
-
Continue heating to 310°C over 20 minutes and maintain this temperature for 15 minutes until gas evolution ceases.[3]
-
After cooling to room temperature, purify the crude product by chromatographic separation to yield 7-bromo-2-naphthol.[3]
Step 2: Synthesis of this compound via the Bucherer Reaction
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[1][4] This reaction is a well-established method for the synthesis of naphthylamines.[1]
Experimental Protocol:
-
In a suitable pressure vessel, charge 7-bromo-2-naphthol, an aqueous solution of ammonia, and sodium bisulfite.
-
Seal the vessel and heat the mixture to a temperature typically ranging from 150-170°C for several hours.
-
After cooling, the reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
Caption: Synthetic pathway to this compound.
Key Reactions and Applications in Drug Development
The dual functionality of this compound makes it a valuable synthon for creating diverse molecular architectures through well-established cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, enabling the formation of carbon-carbon bonds.[5][6] In the context of this compound, the bromine atom can be readily coupled with various boronic acids or esters to introduce new aryl or alkyl substituents.
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: A Pd(0) catalyst adds to the aryl bromide (this compound) to form a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.[5]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.[7]
-
Heat the reaction mixture with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[8] This reaction is instrumental in synthesizing a wide variety of arylamines.[8][9] For this compound, this transformation allows for the coupling of various amines at the bromine-substituted position.
Reaction Principle:
The catalytic cycle for the Buchwald-Hartwig amination is analogous to that of the Suzuki-Miyaura coupling and generally proceeds through:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide.[10]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium, and a base facilitates its deprotonation to form an amido complex.[10]
-
Reductive Elimination: The aryl and amido groups couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[10]
General Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine coupling partner (1.1-1.5 equivalents) and an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring at a temperature typically between 80-110 °C until the reaction is complete.
-
After cooling, quench the reaction, perform an aqueous work-up, and extract the product.
-
Purify the desired arylamine derivative by column chromatography.
Caption: Key cross-coupling reactions of this compound.
Safety and Handling
This compound is classified as harmful and an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward synthesis and the ability to undergo selective functionalization at both the amino and bromo positions through robust and high-yielding cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in the development of novel compounds with significant therapeutic or material applications.
References
- 1. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 7-Bromonaphthalen-2-amine: Pathways, Mechanisms, and Protocols
Introduction: The Significance of 7-Bromonaphthalen-2-amine in Modern Chemistry
This compound is a key structural motif and a versatile building block in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties and functional handles—a reactive bromine atom and a nucleophilic amino group on a rigid naphthalene core—make it an invaluable precursor for the development of novel therapeutic agents, organic light-emitting diodes (OLEDs), and other advanced materials. The strategic placement of the bromo and amino substituents allows for selective functionalization, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of their underlying mechanisms, experimental protocols, and overall efficiencies to aid researchers in selecting the most suitable route for their specific applications.
Strategic Synthesis Pathways: A Comparative Overview
The synthesis of this compound can be approached from several distinct strategic disconnections. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will delve into the following key methodologies:
-
Rearrangement Reactions: Hofmann and Curtius rearrangements offer elegant solutions for the conversion of carboxylic acid derivatives into primary amines with the loss of one carbon atom.
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination provides a powerful and versatile method for the direct formation of the C-N bond.
-
Classical Diazotization and Substitution: The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of an amino group into a bromo substituent.
-
Reduction of a Nitro Precursor: A straightforward approach involving the reduction of a corresponding nitro-substituted naphthalene.
The following table provides a high-level comparison of these primary synthetic routes:
| Synthesis Pathway | Key Starting Material | Core Transformation | Key Reagents | Advantages | Disadvantages |
| Hofmann Rearrangement | 7-Bromo-2-naphthamide | Amide to Amine (decarbonylation) | Br₂, NaOH | Good for small scale, well-established | Use of stoichiometric bromine, can have side reactions |
| Curtius Rearrangement | 7-Bromo-2-naphthoic acid | Acyl azide to Isocyanate to Amine | DPPA, NaN₃ | Mild conditions, high yields | Potential for explosive intermediates (acyl azides) |
| Buchwald-Hartwig Amination | 2,7-Dibromonaphthalene | C-Br to C-N bond formation | Pd catalyst, ligand, base, amine source | High functional group tolerance, good yields | Catalyst cost, optimization of ligands and conditions |
| Sandmeyer Reaction | Naphthalen-2,7-diamine | Diazonium salt to Bromo group | NaNO₂, HBr, CuBr | Reliable for introducing bromine | Diazonium salts can be unstable |
| Reduction of Nitro Group | 7-Bromo-2-nitronaphthalene | Nitro to Amine reduction | Fe/HCl, SnCl₂, H₂/Pd-C | High yields, readily available reducing agents | Synthesis of the nitro precursor may be multi-step |
Pathway 1: The Hofmann Rearrangement of 7-Bromo-2-naphthamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine.[3]
Mechanistic Insights
The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion, which undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[1][2] The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield this compound.
Caption: Hofmann Rearrangement Pathway.
Experimental Protocol
-
Preparation of 7-Bromo-2-naphthamide: 7-Bromo-2-naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then treated with aqueous ammonia to yield 7-Bromo-2-naphthamide.
-
Hofmann Rearrangement:
-
Dissolve 7-Bromo-2-naphthamide in a suitable solvent like 1,4-dioxane.
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cooled aqueous solution of sodium hydroxide.
-
Add the sodium hypobromite solution to the amide solution at a low temperature (e.g., 0-5 °C).
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux until the reaction is complete (monitored by TLC).
-
Upon cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.
-
Pathway 2: The Curtius Rearrangement of 7-Bromo-2-naphthoic Acid
Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid into a primary amine with one less carbon atom.[4] This pathway involves the formation of an acyl azide, which thermally rearranges to an isocyanate.[5][6]
Mechanistic Insights
The synthesis begins with the conversion of 7-bromo-2-naphthoic acid to an acyl azide. This is typically achieved by reacting the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.[5] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate.[6] The isocyanate is then trapped with a nucleophile. In the presence of water, it hydrolyzes to a carbamic acid, which decarboxylates to the primary amine.[7][8]
Caption: Curtius Rearrangement Pathway.
Experimental Protocol
-
Acyl Azide Formation (using DPPA):
-
To a solution of 7-bromo-2-naphthoic acid in an inert solvent (e.g., toluene or THF), add triethylamine (TEA) as a base.
-
Add diphenylphosphoryl azide (DPPA) dropwise at room temperature.
-
Stir the mixture for a few hours until the formation of the acyl azide is complete.
-
-
Rearrangement and Hydrolysis:
-
Heat the reaction mixture to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
After the rearrangement is complete, add dilute acid (e.g., HCl) and continue to heat to facilitate the hydrolysis of the isocyanate to the amine.
-
Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent.
-
The crude product is then purified by standard methods.
-
Pathway 3: Buchwald-Hartwig Amination of 2,7-Dibromonaphthalene
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[9][10] This method allows for the direct amination of aryl halides, providing a highly versatile route to this compound from 2,7-dibromonaphthalene.
Mechanistic Insights
The catalytic cycle begins with the oxidative addition of the aryl bromide (2,7-dibromonaphthalene) to a palladium(0) complex.[11] The resulting palladium(II) complex then coordinates with the amine or an ammonia equivalent. Deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the palladium(0) catalyst.[9] The selectivity for mono-amination can be controlled by adjusting the reaction conditions and stoichiometry of the reagents.
Caption: Buchwald-Hartwig Amination Pathway.
Experimental Protocol
-
Reaction Setup:
-
In an oven-dried Schlenk tube, add 2,7-dibromonaphthalene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or Cs₂CO₃).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) several times.
-
-
Reaction Execution:
-
Add an anhydrous solvent (e.g., toluene or dioxane) and the amine source. An ammonia surrogate like benzophenone imine followed by hydrolysis, or an ammonia gas source can be used.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (monitored by GC-MS or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography to isolate this compound.
-
Pathway 4: The Sandmeyer Reaction of Naphthalen-2,7-diamine
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[12][13][14] Starting from naphthalen-2,7-diamine, a selective mono-diazotization followed by a Sandmeyer reaction can yield the desired product.
Mechanistic Insights
The reaction proceeds in two main stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[15] In the second step, this diazonium salt is treated with a copper(I) halide (e.g., CuBr), which catalyzes the replacement of the diazonium group with a bromide atom via a radical-nucleophilic aromatic substitution mechanism.[13]
Caption: Sandmeyer Reaction Pathway.
Experimental Protocol
-
Diazotization:
-
Dissolve or suspend naphthalen-2,7-diamine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. Stir for 30-60 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
-
Isolation and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Pathway 5: Reduction of 7-Bromo-2-nitronaphthalene
A common and often high-yielding method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.[16] In this case, 7-bromo-2-nitronaphthalene serves as the precursor.
Mechanistic Insights
The reduction of the nitro group can be achieved using various reagents. A classic method is the Béchamp reduction, which uses iron metal in an acidic medium.[17] Alternatively, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a reliable method. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a cleaner and often more efficient method, though care must be taken to avoid de-bromination. The nitro group is reduced in a stepwise manner through nitroso and hydroxylamine intermediates to the final amine.[17]
Caption: Reduction of Nitro Group Pathway.
Experimental Protocol (using Fe/HCl)
-
Reaction Setup:
-
To a flask containing a mixture of iron powder and a solvent such as ethanol or water, add 7-bromo-2-nitronaphthalene.
-
Add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
-
Reduction:
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
After the starting material is consumed, the reaction mixture is cooled.
-
-
Work-up and Purification:
-
Filter the hot reaction mixture through Celite to remove the iron salts.
-
Make the filtrate basic with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the product.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude amine by column chromatography or recrystallization.
-
Conclusion
The synthesis of this compound can be accomplished through a variety of robust and well-documented chemical transformations. The selection of an optimal pathway is a critical decision that hinges on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific constraints of the laboratory environment. For instance, the Hofmann and Curtius rearrangements offer classic, albeit sometimes harsh, routes from carboxylic acid derivatives. In contrast, the Buchwald-Hartwig amination represents a more modern, versatile, and often milder approach, particularly for constructing the C-N bond directly, though it requires careful optimization of catalytic conditions. The Sandmeyer reaction remains a reliable tool for the introduction of the bromo substituent from an amino precursor, while the reduction of a nitro group is a straightforward and frequently high-yielding final step. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols to empower researchers to confidently navigate the synthesis of this important chemical intermediate.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. byjus.com [byjus.com]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. Béchamp reduction - Wikipedia [en.wikipedia.org]
7-Bromonaphthalen-2-amine CAS number
An In-Depth Technical Guide to 7-Bromonaphthalen-2-amine (CAS No. 590417-30-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. Identified by its CAS Number 590417-30-4, this naphthalenic amine is a versatile building block, offering dual reactivity through its amine and bromo functional groups. This document details its physicochemical properties, outlines a robust synthetic protocol based on established chemical principles, discusses its applications in medicinal chemistry, and provides essential safety and handling information. The insights herein are intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in complex synthetic workflows.
Core Physicochemical & Structural Data
This compound is a solid organic compound whose utility is defined by its chemical structure and physical properties.[1] The naphthalene core provides a rigid scaffold, while the strategically positioned amine and bromine substituents serve as reactive handles for further molecular elaboration.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 590417-30-4 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrN | [1][2][3] |
| Molecular Weight | 222.08 g/mol | [1][2][3] |
| Synonyms | 7-bromo-2-naphthalenamine, 2-Amino-7-bromonaphthalene | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [1] |
| Storage Conditions | 4°C, protect from light, store under inert atmosphere | [1][3] |
| SMILES Code | NC1=CC=C2C=CC(Br)=CC2=C1 | [3] |
| InChI Key | UBCSLTJTBSFUBF-UHFFFAOYSA-N | [1] |
Synthesis Protocol: The Bucherer Reaction Pathway
The synthesis of naphthalenamines from their corresponding naphthols is most effectively achieved via the Bucherer or Bucherer-Bergs reaction. This nucleophilic substitution reaction provides a high-yield, reliable pathway for amination. The proposed synthesis for this compound leverages its precursor, 7-Bromo-2-naphthol (CAS: 116230-30-9).[4][5][6][7][8]
Mechanistic Rationale
The Bucherer reaction is a reversible conversion of a naphthol to a naphthalenamine in the presence of an aqueous sulfite or bisulfite and ammonia or a primary/secondary amine. The key to the reaction's success is the role of the sulfite, which facilitates the nucleophilic attack. It adds to the electron-rich naphthalene ring, temporarily disrupting its aromaticity and activating the carbon atom bonded to the hydroxyl group for substitution by the amine. This intermediate then eliminates the sulfite to restore aromaticity, yielding the final amine product. This method is superior to direct amination, which would require harsh conditions and result in poor yields.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for Bucherer reactions on substituted bromonaphthols.[9]
Starting Materials:
-
7-Bromo-2-naphthol
-
Sodium bisulfite (NaHSO₃)
-
Aqueous ammonia (28-30%)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, combine 7-Bromo-2-naphthol (1.0 eq), sodium bisulfite (2.5 eq), and deionized water.
-
Addition of Amine: Add concentrated aqueous ammonia (10-15 eq) to the vessel.
-
Heating and Reaction: Seal the vessel and heat the mixture to 140-150°C with vigorous stirring. Maintain this temperature for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for the expected pressure.
-
Cooling and Workup: After the reaction period, cool the vessel to room temperature. Carefully vent the vessel in a fume hood to release excess ammonia pressure.
-
Neutralization: Transfer the reaction mixture to a beaker and basify by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is > 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development & Organic Synthesis
The true value of this compound lies in its capacity as a versatile synthetic intermediate.[10] The amine and bromo groups offer orthogonal reactivity, allowing for sequential and selective modifications.
-
Amine Group Reactivity: The primary amine (-NH₂) is a potent nucleophile and can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas. This is a common strategy for linking the naphthalene core to other pharmacophores.
-
Bromo Group Reactivity: The aryl bromide (-Br) is an ideal handle for modern cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds. This allows for the introduction of diverse substituents, including other aromatic rings, alkyl chains, and heteroatoms.
This dual functionality makes it a valuable precursor for:
-
Anticancer Agents: The naphthalimide scaffold, which can be synthesized from naphthalenic amines, is a well-established core for DNA intercalating agents and topoisomerase inhibitors.[11]
-
Molecular Probes and Imaging Agents: Naphthalene derivatives are inherently fluorescent. Further functionalization can tune these properties, leading to the development of fluorescent probes for biological imaging, such as labeling amyloid-β and tau proteins.[9]
-
Scaffolding in Medicinal Chemistry: The rigid naphthalene core is often used as a scaffold to orient functional groups in three-dimensional space to optimize interactions with biological targets.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety.
Hazard Identification
According to GHS classifications, this compound presents the following hazards:
The signal word associated with these hazards is "Warning" .[1][2]
Recommended Precautionary Measures
Prevention:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1][2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P362: Take off contaminated clothing and wash it before reuse.[1][2]
-
Eye Contact: In case of contact with eyes, remove any contact lenses and flush immediately with large amounts of water for at least 15 minutes. Seek prompt medical attention.[2]
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability, maintain at 4°C under an inert atmosphere, protected from light.[1][3]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation.[6]
References
- 1. This compound | 590417-30-4 [sigmaaldrich.com]
- 2. file.leyan.com [file.leyan.com]
- 3. 590417-30-4|this compound|BLD Pharm [bldpharm.com]
- 4. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 116230-30-9|7-Bromonaphthalen-2-ol|BLD Pharm [bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 7-Bromonaphthalen-2-ol, CasNo.116230-30-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. cas 116230-30-9|| where to buy 7-Bromo-2-naphthol [chemenu.com]
- 9. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 7-Bromonaphthalen-2-amine
An In-depth Technical Guide to the Molecular Structure of 7-Bromonaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the naphthalene scaffold remains a privileged structure. Its rigid, aromatic framework serves as a versatile template for the design of novel therapeutic agents and functional materials. This compound (CAS No: 590417-30-4) emerges as a particularly valuable intermediate due to its bifunctional nature. It possesses two key reactive handles at distinct positions on the naphthalene core: a nucleophilic primary amine (-NH₂) at the C2 position and a bromine atom (-Br) at the C7 position, which is highly amenable to a wide array of cross-coupling reactions.[1] This strategic arrangement allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, spectroscopic signature, synthesis, and chemical reactivity, offering field-proven insights for its application in research and development.
Core Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, and its key characteristics are summarized below.[2][3]
| Property | Value | Source(s) |
| CAS Number | 590417-30-4 | [2] |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [2] |
| InChI Key | UBCSLTJTBSFUBF-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥98% | [2] |
The core structure consists of a naphthalene ring system with substituents at the 2- and 7-positions. The standard IUPAC numbering of the naphthalene core is essential for the correct assignment of spectroscopic signals and for describing reaction sites.
Caption: Molecular structure and IUPAC numbering of this compound.
Structural Elucidation via Spectroscopic Analysis
Confirming the identity and purity of this compound is paramount before its use in synthesis. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a definitive structural fingerprint.
Caption: Workflow for the comprehensive structural confirmation of the target molecule.
Mass Spectrometry (MS)
The mass spectrum provides two crucial pieces of information. First, it confirms the molecular weight. Second, the presence of a bromine atom is unequivocally identified by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) peak will appear as a doublet of equal intensity at m/z 221 and m/z 223, corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. As a primary aromatic amine, this compound will exhibit several characteristic absorption bands.
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Comments |
| Primary Amine | N-H Stretch | 3400-3250 | Aromatic primary amines show two distinct, sharp bands (symmetric and asymmetric stretches).[4] |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | A strong, sharp absorption.[4] |
| Aromatic Ring | C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds. |
| Aromatic Ring | C=C Stretch | 1600-1450 | Multiple bands are expected for the naphthalene ring. |
| Aromatic Amine | C-N Stretch | 1335-1250 | A strong band indicating the bond between the aromatic ring and the nitrogen atom.[4] |
| Aryl Halide | C-Br Stretch | 1075-1030 | Often found in the fingerprint region and can be difficult to assign definitively. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum will show signals for the six aromatic protons and the two amine protons.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3-5 ppm for aromatic amines.[5] The chemical shift can be concentration-dependent. This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange, a classic test for labile protons.
-
Aromatic Protons (Ar-H): Six distinct signals are expected in the aromatic region (~7.0-8.0 ppm). The substitution pattern dictates the splitting patterns. For instance, the proton at C8 is adjacent to the bromine-bearing carbon and would likely appear as a doublet. The proton at C1 is adjacent to the amine-bearing carbon and would also be a doublet. Protons at C3, C4, C5, and C6 will exhibit more complex splitting (doublets or doublet of doublets) based on their coupling with neighboring protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, one for each carbon atom in the unique electronic environments of the naphthalene ring.
-
The carbons directly attached to the electron-withdrawing bromine (C7) and the electron-donating amine (C2) will be significantly shifted. The C-NH₂ carbon (C2) will appear upfield relative to other substituted aromatic carbons, while the C-Br carbon (C7) will be downfield.
-
The other eight carbon signals will appear in the typical aromatic region of 110-140 ppm.
Synthesis and Chemical Reactivity
The strategic value of this compound lies in its accessibility through established synthetic routes and its predictable reactivity, making it a cornerstone for building molecular diversity.
Representative Synthesis: The Bucherer-Lepetit Reaction
A robust and widely used method for synthesizing naphthylamines from naphthols is the Bucherer-Lepetit reaction.[6][7] This reaction converts the precursor 7-bromo-2-naphthol into the target amine using an aqueous solution of ammonia and sodium bisulfite. The reaction is reversible and proceeds via an addition-elimination mechanism.[8]
Experimental Protocol: Synthesis via Bucherer-Lepetit Reaction This protocol is a representative procedure adapted from established methodologies for the Bucherer reaction.[9][10]
-
Reaction Setup: In a high-pressure reaction vessel, combine 7-bromo-2-naphthol (1.0 eq), sodium bisulfite (1.1-1.5 eq), and a concentrated aqueous solution of ammonia (excess, ~10-20 eq).
-
Heating: Seal the vessel and heat the mixture to 140-160 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can range from 6 to 24 hours.
-
Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Basify the reaction mixture with a concentrated NaOH solution to precipitate the product and decompose any remaining bisulfite adducts.
-
Isolation: Collect the solid precipitate by filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product.
An alternative route involves the reduction of 7-bromo-2-nitronaphthalene, which can be achieved using various reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[11][12]
Reactivity and Application in Drug Development
The two functional groups of this compound offer distinct and complementary reaction pathways, which is ideal for building libraries of compounds in drug discovery programs.[13][14]
Caption: Key reactive sites and exemplary transformations of this compound.
-
Reactions at the Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents.[15]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[16]
-
Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
-
Reactions at the Amine Group: The primary amine is a versatile nucleophile and can undergo numerous transformations.
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, a common functional group in many pharmaceuticals.
-
Diazotization (Sandmeyer Reaction): Conversion of the amine to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -Cl, -CN, -OH).
-
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for safety. The compound is classified as an irritant.
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark)[17] |
| Signal Word | Warning[17] |
| Hazard Statements | H315: Causes skin irritation.[17]H319: Causes serious eye irritation.[17] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[17]P280: Wear protective gloves/eye protection/face protection.[17]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17] |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place, protected from light.[2]
Conclusion
This compound is a high-value chemical intermediate whose molecular structure is well-defined by a suite of standard analytical techniques. Its true power lies in the strategic placement of its two functional groups, which provides chemists with a robust platform for creating diverse and complex molecules. A thorough understanding of its spectroscopic properties, synthetic accessibility, and dual reactivity is critical for leveraging its full potential in the rational design of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 590417-30-4 [sigmaaldrich.com]
- 3. This compound | 590417-30-4 [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 116230-30-9|7-Bromonaphthalen-2-ol|BLD Pharm [bldpharm.com]
- 6. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound | 590417-30-4 [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility Profile of 7-Bromonaphthalen-2-amine
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromonaphthalen-2-amine, a crucial parameter for its application in research, drug development, and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in various solvent systems.
Introduction: The Significance of this compound
This compound (CAS No: 590417-30-4) is a substituted naphthalenamine derivative.[1] Such aromatic amines are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of the bromine atom and the amino group on the naphthalene core imparts specific physicochemical properties that are leveraged in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.
Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvent for chemical reactions, purification processes such as recrystallization, and formulation strategies in drug delivery. An informed approach to solvent selection can significantly impact reaction yield, purity, and the overall efficiency of a synthetic route.
Theoretical Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, a robust qualitative assessment can be derived from its molecular structure and the general principles of amine chemistry.
Molecular Structure and Polarity:
This compound is a moderately polar molecule. The key structural features influencing its solubility are:
-
Naphthalene Core: The large, bicyclic aromatic ring system is nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents.
-
Amino Group (-NH₂): This functional group is polar and capable of forming hydrogen bonds. This imparts a degree of polarity to the molecule and allows for interactions with protic solvents.
-
Bromine Atom (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule, though its effect is less pronounced than the amino group.
Expected Solubility Behavior:
Based on these structural features, the following solubility trends can be anticipated:
-
Water: Due to the large hydrophobic naphthalene core, the solubility of this compound in water is expected to be low. While the amino group can engage in hydrogen bonding with water, this is unlikely to overcome the hydrophobicity of the rest of the molecule.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents. They can effectively solvate the polar amino group without the steric hindrance that can sometimes occur with protic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino group.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected. While the naphthalene core has an affinity for nonpolar solvents, the polar amino group will hinder dissolution.
-
Aqueous Acidic Solutions: As an amine, this compound is basic and will react with acids to form the corresponding ammonium salt.[3][4] This salt is ionic and therefore expected to be significantly more soluble in water than the free amine. This property is often exploited for purification and in the preparation of pharmaceutical formulations.
Experimental Determination of this compound Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile).
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the collected supernatant samples with the same solvent used for the standards to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant samples by HPLC.
-
Determine the concentration of this compound in the supernatant samples by interpolating from the calibration curve.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for determining the solubility of this compound.
Tabulated Solubility Data (Hypothetical)
While experimentally determined values are pending, the following table provides a qualitative and estimated quantitative solubility profile based on chemical principles. This table should be populated with experimental data as it becomes available.
| Solvent | Type | Expected Qualitative Solubility | Estimated Quantitative Solubility Range (at 25 °C) |
| Water | Polar Protic | Very Low | < 0.1 mg/mL |
| Methanol | Polar Protic | Moderate to High | 1 - 10 mg/mL |
| Ethanol | Polar Protic | Moderate | 0.5 - 5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 10 mg/mL |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 10 mg/mL |
| Acetonitrile | Polar Aprotic | Moderate | 1 - 10 mg/mL |
| Toluene | Nonpolar | Low | < 0.5 mg/mL |
| Hexane | Nonpolar | Very Low | < 0.1 mg/mL |
| 1 M Hydrochloric Acid | Aqueous Acidic | High (as hydrochloride salt) | > 10 mg/mL |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[1][5]
Conclusion
The solubility of this compound is a key parameter that influences its utility in various scientific applications. Based on its chemical structure, it is predicted to be sparingly soluble in water and nonpolar solvents, but should exhibit good solubility in polar aprotic and polar protic organic solvents. Its basic nature also suggests high solubility in aqueous acidic solutions due to salt formation. For precise applications, the experimental protocol outlined in this guide provides a robust framework for obtaining accurate quantitative solubility data.
References
An In-Depth Technical Guide to the Safe Handling of 7-Bromonaphthalen-2-amine
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 7-Bromonaphthalen-2-amine (CAS: 590417-30-4). It is intended for researchers, chemists, and drug development professionals who work with this and structurally similar compounds. The protocols and insights herein are synthesized from established safety data and best practices in chemical hygiene, emphasizing the causality behind each recommendation to foster a proactive safety culture.
Compound Identification and Physicochemical Properties
This compound is a brominated aromatic amine, a class of compounds widely utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 590417-30-4 | [3][4] |
| Molecular Formula | C₁₀H₈BrN | [3][4] |
| Molecular Weight | 222.08 g/mol | [3][4] |
| Synonyms | 2-Amino-7-bromonaphthalene, 7-bromo-2-naphthalenamine | [3][4] |
| Appearance | Solid | [4] |
| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [4] |
| Storage Temperature | 4°C, protect from light, under inert atmosphere | [4][5] |
Hazard Identification and Toxicological Profile
The primary hazards of this compound are explicitly defined by the Globally Harmonized System (GHS). However, as a member of the primary aromatic amine family, it is crucial to consider the broader toxicological risks associated with this class of molecules.[6][7] Aromatic amines are known for their potential carcinogenicity, mutagenicity, and high rate of dermal absorption due to their lipophilic nature.[6]
| GHS Classification | Code | Description | Source(s) |
| Signal Word | N/A | Warning | [3][4] |
| Pictogram | GHS07 | [4] | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |
Expert Insight: The specified H-statements (H315, H319) represent the immediate, acute hazards. However, the greater long-term concern with aromatic amines is the potential for systemic effects and carcinogenicity, even with low-level chronic exposure. Therefore, all handling protocols must be designed to minimize any possibility of direct contact or inhalation.
Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in a multi-layered approach, starting with engineering controls and supplemented by rigorous adherence to PPE protocols.
Mandatory Engineering Controls
The causality for mandating specific engineering controls is the compound's physical state (a solid that can form dust) and the toxicological risk of its chemical class.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable and serves as the primary barrier to prevent the inhalation of fine dust particles or vapors.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[10]
-
Emergency Stations: Easily accessible and fully functional emergency eyewash stations and safety showers are required in the immediate vicinity of the handling area.[11][12]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be based on the specific hazards identified.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[5][11] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[8] Given that most aromatic amines are readily absorbed through the skin, this is a critical control point.[6]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing.
-
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH/MSHA-approved respirator is necessary.[5][9] The specific cartridge type should be selected based on a formal risk assessment.
Experimental Workflow: Standard Operating Protocol for Handling
This protocol provides a self-validating system for the safe handling of solid this compound.
-
Preparation:
-
Weighing and Transfer:
-
Don all required PPE (lab coat, goggles, gloves).
-
Perform all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood to contain any spills.
-
Handle the chemical with a spatula. Avoid scooping actions that could generate dust.
-
Close the primary container tightly immediately after dispensing the required amount.[8][13]
-
-
Post-Handling:
-
Clean the spatula and any affected surfaces within the fume hood.
-
Carefully dispose of any contaminated weigh paper or wipes into a designated hazardous waste container.[14]
-
Remove gloves using the proper technique and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[3][13]
-
Storage and Chemical Incompatibility
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store the container tightly closed in a cool, dry, and dark place.[5][8] A storage temperature of 4°C is recommended.[4] The area should be well-ventilated.
-
Inert Atmosphere: For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5][11]
Emergency Procedures: Spill and Exposure Response
Spill Response Protocol
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Control and Contain: If the spill is small and contained within the fume hood, ensure the sash remains lowered.
-
PPE: Do not attempt cleanup without wearing full PPE, including respiratory protection if necessary.
-
Cleanup:
-
Avoid generating dust.[14]
-
Carefully sweep or vacuum the solid material. Do not use dry sweeping methods that can aerosolize the powder.
-
Place the spilled material and all contaminated cleaning supplies into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[13]
-
Prevent the material from entering drains or waterways.[13]
-
Thoroughly decontaminate the spill area once the bulk material is removed.
-
First Aid Measures
Immediate and correct first aid is critical in mitigating harm from exposure. Medical attention should be sought promptly in all cases.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][5] Seek immediate medical attention.[14]
-
Skin Contact: Promptly wash the affected skin with plenty of soap and water.[3][15] Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[11]
-
Inhalation: Relocate the individual to fresh air immediately.[3][15] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and seek immediate medical attention.[14]
Waste Disposal
All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.
-
Containment: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams.
-
Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal facility, typically via incineration equipped with scrubbers to handle halogenated byproducts.[16] Adhere strictly to all local, state, and federal environmental regulations.[14]
Workflow Visualization
The following diagram illustrates the critical decision-making and operational flow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
- 1. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 2. 590417-30-4|this compound|BLD Pharm [bldpharm.com]
- 3. file.leyan.com [file.leyan.com]
- 4. This compound | 590417-30-4 [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromonaphthalen-2-amine
Abstract
This technical guide provides a comprehensive overview of 7-Bromonaphthalen-2-amine, a key chemical intermediate in the development of advanced pharmaceutical and materials science applications. While not as extensively documented as some of its isomers, this compound's unique substitution pattern on the naphthalene core offers significant potential for the synthesis of novel bioactive molecules and functional materials. This guide details the most plausible synthetic pathway, the Bucherer-Lepetit reaction, from its precursor 7-bromo-2-naphthol, and provides a thorough analysis of its characterization based on established spectroscopic principles.
Introduction: The Strategic Importance of this compound
Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The introduction of varied functional groups onto the naphthalene scaffold allows for the fine-tuning of a molecule's biological activity. This compound, with its amino and bromo substituents at the 2 and 7 positions respectively, presents a bifunctional platform for diverse chemical modifications. The amino group serves as a versatile handle for reactions such as acylation, alkylation, and diazotization, while the bromo group is amenable to various cross-coupling reactions, enabling the construction of complex molecular architectures.[2]
The strategic placement of the bromine atom at the 7-position, in particular, influences the electronic properties and steric accessibility of the molecule, potentially leading to unique interactions with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis and properties of this valuable, yet under-documented, building block.
Synthetic Pathway: The Bucherer-Lepetit Reaction
The most established and industrially relevant method for the conversion of naphthols to naphthylamines is the Bucherer reaction, or more broadly, the Bucherer-Lepetit reaction.[3][4] This reversible reaction involves the treatment of a naphthol with ammonia and an aqueous bisulfite solution.[3] The synthesis of this compound is therefore logically approached from its corresponding hydroxyl precursor, 7-bromo-2-naphthol.
Synthesis of the Precursor: 7-Bromo-2-naphthol
The starting material, 7-bromo-2-naphthol, can be prepared from 2,7-dihydroxynaphthalene. A general two-step procedure involves the initial formation of 2-bromo-7-methoxynaphthalene, followed by demethylation to yield the desired 7-bromo-2-naphthol.[5]
The Bucherer-Lepetit Reaction Mechanism
The mechanism of the Bucherer-Lepetit reaction is a classic example of nucleophilic aromatic substitution. It proceeds through the following key steps:[3][6]
-
Addition of Bisulfite: In the presence of a proton source, the naphthol tautomerizes to a keto form. A bisulfite ion then adds to the naphthalene ring, disrupting its aromaticity and forming a tetralone-sulfonic acid intermediate.
-
Nucleophilic Attack by Ammonia: Ammonia, acting as the nucleophile, attacks the carbonyl carbon of the intermediate.
-
Dehydration and Elimination: Subsequent dehydration and elimination of the bisulfite group restores the aromaticity of the naphthalene ring, yielding the final naphthylamine product.
The reversibility of this reaction is a key feature; the amine can be converted back to the naphthol by treatment with aqueous bisulfite.[4]
References
- 1. 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 7-Bromonaphthalen-2-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromonaphthalen-2-amine is a substituted naphthalene derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a nucleophilic amino group and a bromine atom amenable to a wide range of cross-coupling reactions, makes it a valuable precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the theoretical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance in medicinal chemistry and materials science.
Core Properties of this compound
This compound is a solid at room temperature with a molecular weight of 222.08 g/mol .[1][2][3][4] Its core structure consists of a naphthalene ring system substituted with a bromine atom at the 7-position and an amino group at the 2-position.
| Property | Value | Source(s) |
| CAS Number | 590417-30-4 | [1][2][4] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| Physical Form | Solid | [4] |
| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [2][4] |
| Storage Temperature | 4°C, protect from light | [4] |
graph "7_Bromonaphthalen_2_amine_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; Br [label="Br"]; N [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];
C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C10 [style=solid]; C10 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C7 [style=solid]; C7 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C1 -- C9 [style=invis]; C2 -- C10 [style=invis]; C3 -- C9 [style=invis]; C4 -- C8 [style=invis]; C5 -- C7 [style=invis];
C1 -- H1 [style=solid]; C3 -- H2 [style=solid]; C4 -- H3 [style=solid]; C5 -- H4 [style=solid]; C6 -- H5 [style=solid]; C8 -- H6 [style=solid]; C2 -- N [style=solid]; N -- H7 [style=solid]; N -- H8 [style=solid]; C7 -- Br [style=solid];
{rank=same; C1; C2; C3; C4; C5; C6; C7; C8; C9; C10;} {rank=same; H1; H2; H3; H4; H5; H6; H7; H8; Br; N;} }
Caption: Chemical structure of this compound.
Theoretical Properties: A Computational Insight
Molecular Orbitals and Reactivity: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The amino group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the bromine atom can influence the energy of the LUMO. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule.
Electrostatic Potential (ESP) Map: An ESP map can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. The region around the nitrogen atom of the amino group is expected to have a high negative potential (red color), indicating its nucleophilic character. The areas around the hydrogen atoms of the amino group and the aromatic protons will exhibit a positive potential (blue color), making them susceptible to nucleophilic attack.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the conversion of the corresponding naphthol, 7-bromo-2-naphthol, via the Bucherer reaction.[2][5][6]
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 7-Bromo-2-naphthol
A common method for the synthesis of 7-bromo-2-naphthol involves the bromination of 2,7-dihydroxynaphthalene.
Experimental Protocol (Representative):
-
To a solution of 2,7-dihydroxynaphthalene in a suitable solvent (e.g., a mixture of ethanol and water), add sodium bisulfite.
-
Heat the mixture to reflux.
-
Slowly add bromine to the reaction mixture.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the crude 7-bromo-2-naphthol by filtration.
-
Purify the product by recrystallization.
Step 2: Synthesis of this compound via the Bucherer Reaction
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[2][5][6]
Experimental Protocol (Adapted from a similar procedure): [7]
-
In a pressure vessel, combine 7-bromo-2-naphthol (1.0 eq), sodium bisulfite (1.1 eq), and an aqueous solution of ammonia.
-
Seal the vessel and heat the reaction mixture to a temperature of 60°C.
-
Maintain the reaction at this temperature with stirring for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Causality behind Experimental Choices: The Bucherer reaction is a classic and effective method for the amination of naphthols. The use of sodium bisulfite is crucial as it forms an adduct with the naphthol, which is more susceptible to nucleophilic attack by ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures to drive the equilibrium towards the formation of the amine.
Reactivity and Synthetic Utility
This compound possesses two reactive sites, allowing for a diverse range of chemical transformations.
Caption: Reactivity of this compound.
Reactions at the Amino Group: The amino group is nucleophilic and can undergo various reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of functional groups.
Reactions at the Bromo Group: The bromine atom is a good leaving group and can participate in a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of more complex diarylamines.
-
Heck Reaction: Reaction with alkenes to form C-C bonds.
The interplay between the electron-donating amino group and the electron-withdrawing bromo group influences the regioselectivity of further electrophilic aromatic substitution reactions on the naphthalene ring.
Potential Applications
The unique structural features of this compound make it a valuable intermediate in several fields:
Medicinal Chemistry: The naphthalene scaffold is present in numerous biologically active compounds. The ability to introduce diverse functionalities at both the 2- and 7-positions of the naphthalene ring through the amino and bromo groups makes this compound an attractive starting material for the synthesis of novel therapeutic agents. For instance, related aminothiazole derivatives have been investigated as potential kinase inhibitors for the treatment of cancer.[8]
Materials Science: Naphthalene-based compounds are of interest in the development of organic electronic materials. The extended π-system of the naphthalene core can be further functionalized using this compound as a building block to synthesize materials with tailored photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). For example, derivatives of 2,7-dibromonaphthalene have been used to construct semiconducting molecules for such applications.[9]
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the six protons on the naphthalene ring. The protons on the same ring as the amino group will be shielded compared to those on the ring with the bromine atom. The two protons of the amino group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten signals for the ten carbon atoms of the naphthalene ring. The carbon atom attached to the amino group (C-2) will be significantly shielded, while the carbon atom bonded to the bromine atom (C-7) will be deshielded. The chemical shifts of aromatic carbons typically fall in the range of 110-150 ppm.[10]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.[11][12][13] An N-H bending vibration is expected around 1600 cm⁻¹. The C-N stretching vibration for an aromatic amine will likely be observed in the 1250-1335 cm⁻¹ region.[11] Aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 221 and an M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation may involve the loss of H, NH₂, or Br radicals. Alpha-cleavage, a common fragmentation pathway for amines, could also be observed.[14][15][16]
Safety and Handling
This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[1][17][18][19][20] Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[17]
Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] Dispose of contents/container in accordance with local, regional, national, and international regulations.
References
- 1. file.leyan.com [file.leyan.com]
- 2. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. 590417-30-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 590417-30-4 [sigmaaldrich.com]
- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 7-Bromonaphthalen-2-amine
Introduction: The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 7-Bromonaphthalen-2-amine is a particularly valuable synthetic intermediate, offering two distinct and versatile reactive sites: a nucleophilic amino group and a bromine-substituted aromatic carbon amenable to cross-coupling reactions. This bifunctionality allows for programmed, regioselective synthesis of a diverse library of complex molecules.
This document provides an in-depth guide to the key synthetic transformations of this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and present data to guide researchers in their synthetic endeavors.
Strategic Overview of Derivatization
The synthetic utility of this compound stems from the orthogonal reactivity of its amino and bromo functionalities. The primary pathways for derivatization involve leveraging the bromine atom for carbon-carbon and carbon-nitrogen bond formation, or utilizing the amino group for acylation, alkylation, or further cyclization reactions.
Caption: Key synthetic pathways from this compound.
Part 1: Palladium-Catalyzed N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[4][5] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides, offering a significant improvement over harsher classical methods.[4] The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
Catalytic Cycle
The choice of ligand is critical for an efficient reaction, with sterically hindered phosphine ligands often promoting the reductive elimination step and preventing catalyst decomposition.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: N-Arylation of this compound
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 222.08 mg)
-
Aryl Halide (e.g., 4-Bromotoluene) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk tube, magnetic stir bar, and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.[7]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.[7]
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and then brine (15 mL).[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl derivative.[7]
Data Presentation: Representative Buchwald-Hartwig Couplings
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
Yields are representative and based on literature for similar transformations.[7]
Part 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents and organic materials.[8][9] The reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups.[8] A key step in the mechanism is the transmetalation of an organic group from an organoboron species to the palladium center, which is typically facilitated by a base.[10][11]
Challenge with Amine-Containing Substrates
The presence of a free amine, as in this compound, can sometimes complicate Suzuki couplings. The basic amine can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] A common and effective strategy to mitigate this is to protect the amine group, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under the coupling conditions and can be easily removed later under acidic conditions.[8]
Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki Coupling of (Boc-Protected) this compound
This protocol assumes prior protection of the amine group. The Boc-protection step is standard and can be readily achieved using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
tert-butyl (7-bromonaphthalen-2-yl)carbamate (1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Reaction vessel, condenser, magnetic stir bar, and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add the Boc-protected this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and water to the vessel.
-
Inert Atmosphere: Purge the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction Execution: Equip the vessel with a condenser and heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 8-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the coupled product.
-
Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-98 | | 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85-95 | | 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 70-85 |
Yields are for the coupling step and are based on literature for similar transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Utility of 7-Bromonaphthalen-2-amine in Modern Organic Synthesis
Abstract
7-Bromonaphthalen-2-amine (CAS: 590417-30-4) has emerged as a pivotal bifunctional building block in the landscape of organic synthesis.[1][2] Its unique architecture, featuring a nucleophilic amino group and a synthetically versatile bromo substituent on a rigid naphthalene scaffold, offers chemists a powerful tool for constructing complex molecular frameworks. This guide provides an in-depth exploration of its applications, particularly in the synthesis of high-value compounds such as kinase inhibitors, and details field-proven protocols for its use in cornerstone reactions like the Buchwald-Hartwig amination. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to provide a comprehensive resource for researchers in medicinal chemistry and materials science.
Core Concepts: Physicochemical Profile and Synthetic Rationale
This compound is a solid, crystalline compound whose value lies in the orthogonal reactivity of its two primary functional groups. The electron-donating amino group can influence the reactivity of the naphthalene ring system, while the bromo group serves as a prime handle for transition metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 590417-30-4 | [2] |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | 4°C, protect from light | [2] |
The strategic importance of this molecule is twofold:
-
Sequential Functionalization: The amine can be protected or derivatized, allowing for selective manipulation of the bromo-position via cross-coupling. Subsequently, the amine can be deprotected and used in further synthetic steps.
-
Convergent Synthesis: It acts as a key fragment in convergent synthetic strategies, where complex molecular halves are joined late-stage, improving overall efficiency. This is particularly evident in the synthesis of pharmaceutical agents.[3]
Application Focus: Synthesis of Kinase Inhibitors
The naphthalene core is a privileged structure in medicinal chemistry, frequently serving as a scaffold for kinase inhibitors.[4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[6] this compound is a precursor for compounds that target the ATP-binding pocket of kinases.
A prominent example is in the synthesis of Dasatinib and its analogues. Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, approved for treating chronic myelogenous leukemia (CML).[7][8] The core structure of many Dasatinib analogues relies on a central thiazole ring connected to different aromatic fragments. The synthesis often involves coupling reactions where a bromo-substituted aromatic amine is a key starting material. For instance, analogues can be synthesized via a Buchwald-Hartwig amination reaction as a final key step to install the piperazine moiety.[7] This highlights the industrial relevance of mastering reactions with substrates like this compound.
Field-Proven Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation that has revolutionized medicinal chemistry.[9][10][11] This protocol provides a robust method for coupling this compound with a generic primary amine, a common step in building more complex drug-like molecules.
Principle: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the naphthalene. The amine reactant coordinates to the resulting Pd(II) complex, and a strong, non-nucleophilic base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.[12][13] The choice of a sterically hindered phosphine ligand (e.g., XPhos) is critical to stabilize the palladium catalyst and promote the reductive elimination step.[10]
Table 2: Reagents for Buchwald-Hartwig Amination Protocol
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 222.08 | 1.0 | 1.0 | 222 mg |
| Primary Amine (R-NH₂) | - | 1.2 | 1.2 | Varies |
| Palladium(II) Acetate [Pd(OAc)₂] | 224.5 | 0.02 | 0.02 | 4.5 mg |
| XPhos | 476.6 | 0.04 | 0.04 | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Place this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) into an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Causality: The use of a Schlenk tube under an inert gas (Argon or Nitrogen) is crucial as the Pd(0) catalytic species and the phosphine ligand are sensitive to oxidation by air, which would deactivate the catalyst.
-
-
Sealing and Purging: Cap the tube with a rubber septum, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv) to the tube. Through the septum, add the primary amine (1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle to proceed.[12] Anhydrous solvent is essential to prevent quenching of the base and unwanted side reactions.
-
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Causality: Heat is required to overcome the activation energy for the oxidative addition and reductive elimination steps. Reaction progress should be monitored by TLC or LC-MS to determine completion.
-
-
Workup and Quenching: Once the reaction is complete (as determined by TLC/LC-MS analysis of the starting material), remove the tube from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite®. Wash the pad thoroughly with additional ethyl acetate to ensure all product is collected.
-
Causality: This step removes the insoluble base and palladium black residues, which are detrimental to the subsequent purification step.
-
-
Extraction and Washing: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-substituted-7-aminonaphthalen-2-amine derivative.
Concluding Remarks
This compound stands as a testament to the power of well-designed building blocks in accelerating chemical innovation. Its predictable reactivity in robust, high-yield transformations like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes it an indispensable tool for constructing complex molecules.[14] For researchers in drug development, the path to novel kinase inhibitors and other therapeutics is often paved with such versatile intermediates. Mastery of the protocols detailed herein provides a reliable foundation for leveraging this compound to its full synthetic potential.
References
- 1. 590417-30-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 590417-30-4 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soci.org [soci.org]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vixra.org [vixra.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction Mechanisms of 7-Bromonaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 7-Bromonaphthalen-2-amine
This compound is a bifunctional molecule featuring a nucleophilic amino group and a bromine-substituted aromatic ring amenable to a variety of cross-coupling reactions. This unique arrangement makes it a valuable scaffold for the synthesis of complex molecular architectures. The naphthalene core is a prevalent motif in many biologically active compounds, and the ability to selectively functionalize both the amino and bromo positions opens a vast chemical space for drug discovery and the development of novel organic materials. This guide will focus on three pivotal transformations of this compound: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Sandmeyer reaction.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[1][2] This reaction allows for the coupling of the bromine-bearing carbon of this compound with a wide range of primary and secondary amines.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, and a base.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it influences the stability of the palladium intermediates and the rate of reductive elimination.[1][3] Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired transformation and suppress side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol details a general procedure for the coupling of this compound with aniline. Given the presence of a free amino group on the substrate, a protecting-group-free approach is often desirable to maintain step economy. Recent advances have shown that with the appropriate choice of catalyst and conditions, this can be achieved.[4]
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Cap the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.
-
Through the septum, add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative)
The following table provides representative yields for the Buchwald-Hartwig amination of similar bromo-amino aromatic compounds, which can be used as a benchmark for the reaction with this compound.[5]
| Amine Coupling Partner | Product | Representative Yield (%) |
| Aniline | N-phenyl-7-bromonaphthalen-2-amine | ~85-95% |
| Morpholine | 7-bromo-N-morpholinonaphthalen-2-amine | ~80-90% |
| Benzylamine | N-benzyl-7-bromonaphthalen-2-amine | ~75-85% |
Diagram of the Buchwald-Hartwig Amination Workflow:
References
Application Notes & Protocols: Suzuki-Miyaura Coupling of 7-Bromonaphthalen-2-amine for Advanced Synthesis
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 7-Bromonaphthalen-2-amine. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex molecular architectures, particularly biaryl and substituted aromatic structures which are prevalent in pharmaceuticals.[3][4] We will explore the mechanistic underpinnings of the reaction, address the specific challenges posed by the amine functionality on the naphthalene scaffold, and provide two detailed, field-proven protocols: a direct coupling method and a more robust N-protection strategy.
Core Principles & Mechanistic Overview
The Suzuki-Miyaura coupling facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[1] The reaction's success hinges on the interplay of its core components, each with a distinct role in the catalytic cycle.
The Palladium Catalytic Cycle
The reaction mechanism is understood as a sequence of three primary steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound, forming a square planar Pd(II) complex.[5][6] This step is often rate-limiting, especially for less reactive aryl chlorides, but is typically facile for aryl bromides.[6]
-
Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron compound by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[1][8]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Key Reagent Considerations
-
Palladium Source & Ligand: While Pd(PPh₃)₄ is a classic catalyst, modern systems often generate the active Pd(0) species in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.[7] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) promote both oxidative addition and reductive elimination, leading to higher catalyst activity and broader substrate scope.[3][6][9]
-
Base: The base is essential for activating the boronic acid.[7][8] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in an aqueous solution to create a biphasic system.[1][3] The choice of base can influence reaction rate and selectivity.
-
Solvent: The solvent must solubilize the reactants to a sufficient degree. Common choices include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF), often mixed with water to dissolve the inorganic base.[1][2]
Challenges with Amine-Containing Substrates
The primary amine on the this compound scaffold introduces a specific challenge. Basic nitrogen centers can coordinate to the palladium catalyst, potentially acting as a ligand and inhibiting its catalytic activity.[10][11] This can lead to sluggish or incomplete reactions. Two primary strategies can overcome this issue.
-
Strategy A: Direct Coupling. This approach relies on carefully selecting reaction conditions to minimize catalyst inhibition. Using bulky phosphine ligands can sterically hinder the coordination of the amine to the palladium center. Furthermore, certain palladium precatalysts are designed for high activity and may be less susceptible to poisoning.[3][9] This method is more atom-economical but may require more optimization.
-
Strategy B: N-Protection. Protecting the amine, for example as a tert-butyloxycarbonyl (Boc) carbamate, prevents it from coordinating with the catalyst.[10] This strategy often leads to higher yields and more reproducible results, as it removes the complicating factor of the free amine.[12] The Boc group is stable to the basic coupling conditions and can be easily removed afterward under acidic conditions. This adds two steps (protection and deprotection) to the overall sequence but significantly increases the reliability of the core coupling reaction.
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies. All operations involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst deactivation.[13]
Protocol A: Direct Coupling of this compound
This protocol is optimized for a direct coupling, leveraging a modern, highly active catalyst system to overcome potential amine inhibition.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
SPhos-Pd-G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the SPhos-Pd-G2 precatalyst (2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.[13]
-
Under a positive pressure of argon, add degassed 1,4-dioxane and degassed deionized water in a 5:1 ratio to achieve a 0.1 M concentration with respect to the this compound.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-arylnaphthalen-2-amine.[4][14]
Protocol B: Coupling via N-Boc Protection
This two-step sequence (protection followed by coupling) offers enhanced reliability. Only the coupling step is detailed here.
Materials:
-
N-Boc-7-Bromonaphthalen-2-amine (prepared from this compound and Boc-anhydride)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a biarylphosphine ligand like SPhos
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Deionized water
Procedure:
-
In an oven-dried Schlenk flask, combine N-Boc-7-Bromonaphthalen-2-amine (1.0 equiv), the arylboronic acid (1.5 equiv), and Na₂CO₃ (2.5 equiv).
-
Add Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the aryl bromide should be approximately 0.1 M.[2]
-
Heat the mixture to 90 °C with vigorous stirring for 6-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and perform an aqueous workup as described in Protocol A (steps 7-9).
-
Purify the crude product by flash column chromatography.
-
The resulting N-Boc protected biaryl can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
Data Summary and Optimization Parameters
The following table summarizes key quantitative parameters that can be adjusted for optimization. Screening different catalysts, bases, and solvents is a common strategy to maximize yield for a specific substrate pair.[15]
| Parameter | Recommended Range | Rationale & Notes |
| Arylboronic Acid | 1.2 - 2.0 equiv | Excess is used to drive the reaction to completion and account for potential protodeborylation or homocoupling side reactions.[6] |
| Palladium Catalyst | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates. Modern precatalysts can often be used at lower loadings (<1 mol%).[9] |
| Ligand (if not precat) | 1 - 2 equiv per Pd | The ligand-to-metal ratio is crucial for catalyst stability and activity. |
| Base | 2.0 - 3.0 equiv | Must be sufficient to activate the boronic acid and neutralize any acid generated. K₃PO₄ is often effective for challenging couplings.[3] |
| Solvent Ratio (Org:H₂O) | 3:1 to 10:1 | The aqueous phase is necessary to dissolve the inorganic base. The ratio can be tuned to optimize substrate solubility.[2] |
| Temperature | 80 - 120 °C | Higher temperatures accelerate the reaction but can also increase side product formation. DMF allows for higher temperatures.[1] |
| Concentration | 0.05 - 0.2 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and flammable, especially finely divided palladium on carbon.[16] Handle in a well-ventilated fume hood. Avoid creating dust.[17][18] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a flame-resistant lab coat.[18][19]
-
Boronic Acids: Arylboronic acids are generally stable but can be irritants. Handle with gloves and safety glasses.
-
Solvents: Anhydrous solvents like dioxane and THF can form explosive peroxides. Use from freshly opened containers or test for peroxides. All organic solvents are flammable and should be handled away from ignition sources.
-
Bases: Inorganic bases like K₃PO₄ and Na₂CO₃ are corrosive and irritants. Avoid inhalation of dust and skin contact.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, in accordance with local institutional and environmental regulations.[20]
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing novel 7-aryl-substituted naphthalen-2-amine scaffolds. By understanding the catalytic cycle and the specific challenges posed by the amine substituent, researchers can select an appropriate strategy—either direct coupling with a highly active catalyst system or a reliable N-protection route—to achieve high yields of the desired products. The protocols and optimization parameters provided herein serve as a robust starting point for application in pharmaceutical and materials science research.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. huaruicarbon.com [huaruicarbon.com]
- 17. honrel.com [honrel.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. carlroth.com [carlroth.com]
- 20. orgsyn.org [orgsyn.org]
Introduction: The Strategic Importance of C-N Bond Formation
An in-depth guide to the palladium-catalyzed synthesis of N-substituted naphthalen-2-amines, this document provides researchers, scientists, and drug development professionals with a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 7-Bromonaphthalen-2-amine. As a Senior Application Scientist, this guide is structured to deliver not just a methodology, but a deeper understanding of the reaction's principles, empowering users to optimize, troubleshoot, and successfully apply this powerful synthetic tool.
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Aryl amines are a prevalent structural motif in a vast array of biologically active compounds. The Buchwald-Hartwig amination has emerged as a revolutionary method for the formation of these bonds, offering a significant improvement over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][3]
This palladium-catalyzed cross-coupling reaction facilitates the efficient synthesis of primary and secondary arylamines from aryl halides or pseudohalides.[4] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in drug discovery and development.[2] This application note focuses on a specific, yet representative, transformation: the coupling of this compound, a substrate that combines the features of an aryl bromide with a primary amino group, presenting unique opportunities and challenges.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The cycle is generally understood to proceed through three primary steps, beginning with an active Pd(0) species.[3][5]
-
Oxidative Addition : The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl bromide (this compound).[5][6] This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[6] The reactivity order for aryl halides in this step is typically Ar-I > Ar-Br > Ar-Cl.[7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[5] The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrates or catalyst.[5][7]
-
Reductive Elimination : This final step involves the formation of the new C-N bond and the release of the desired N-aryl product.[3][8] The palladium catalyst is simultaneously reduced from Pd(II) back to the active Pd(0) state, allowing it to re-enter the catalytic cycle.[7]
Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent the formation of inactive palladium dimers.[8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
The Versatile Building Block: 7-Bromonaphthalen-2-amine in Advanced Materials
Introduction: Unlocking the Potential of a Naphthyl scaffold
In the dynamic landscape of materials science, the strategic design of molecular building blocks is paramount to the development of next-generation functional materials. 7-Bromonaphthalen-2-amine, a bifunctional naphthalene derivative, has emerged as a critical precursor for a range of high-performance organic electronic materials. Its unique structure, featuring a reactive bromine atom and a nucleophilic amino group on a rigid, aromatic naphthalene core, provides an exceptional platform for the synthesis of complex molecular architectures with tailored optoelectronic properties.
The naphthalene core imparts significant thermal and morphological stability, while the bromine and amine functionalities serve as versatile handles for a variety of cross-coupling reactions. This allows for the precise tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge transport in organic electronic devices. This application note will delve into the utility of this compound in the synthesis of advanced materials, with a particular focus on hole-transporting materials (HTMs) for perovskite solar cells (PSCs), and provide detailed protocols for its application.
Core Applications in Materials Science
This compound is a key intermediate in the synthesis of a variety of advanced materials, including:
-
Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs): The development of efficient and stable HTMs is a crucial area of research for advancing PSC technology. Arylamine-substituted naphthalene derivatives, synthesized from this compound, have demonstrated excellent hole-transport properties, contributing to high power conversion efficiencies in PSCs.
-
Organic Light-Emitting Diode (OLED) Materials: The naphthalene moiety is a common component in materials for OLEDs, where it can be incorporated into emissive layers or charge-transport layers to enhance device performance and stability.
-
Polymer Chemistry: The amine and bromine functionalities of this compound allow it to be used as a monomer in the synthesis of novel polymers with interesting electronic and optical properties.
-
Covalent Organic Frameworks (COFs): As an organic monomer, it can be utilized in the bottom-up synthesis of crystalline, porous COFs for applications in gas storage, catalysis, and sensing.
Synthetic Pathways: The Power of Palladium Catalysis
The transformation of this compound into advanced materials predominantly relies on palladium-catalyzed cross-coupling reactions. The two most significant of these are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a key step in the synthesis of the triarylamine structures common in HTMs.[1][2] The reaction involves the coupling of an aryl halide (in this case, the bromo-naphthalene) with an amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and accommodating a wide range of substrates.[3]
Featured Application: Synthesis of a Naphthalene-Based Hole-Transporting Material
This section provides a detailed protocol for the synthesis of a diarylamine-substituted naphthalene derivative, a core structure for advanced hole-transporting materials. This protocol is based on established Buchwald-Hartwig amination methodologies.[1][4]
Protocol: Synthesis of N7,N7-Diphenylnaphthalene-2,7-diamine
This protocol details the palladium-catalyzed amination of this compound with diphenylamine.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 590417-30-4 | 222.08 | 10.0 | 2.22 g |
| Diphenylamine | 122-39-4 | 169.22 | 12.0 | 2.03 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.1 (1 mol%) | 91.6 mg |
| Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) | 131274-22-1 | 290.16 | 0.2 (2 mol%) | 58.0 mg |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 22.0 | 2.11 g |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 100 mL |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (2.22 g, 10.0 mmol), diphenylamine (2.03 g, 12.0 mmol), and sodium tert-butoxide (2.11 g, 22.0 mmol) to the three-necked round-bottom flask equipped with a magnetic stir bar.
-
Catalyst and Ligand Addition: To the flask, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and tBu₃P·HBF₄ (58.0 mg, 0.2 mmol).
-
Solvent Addition: Add 100 mL of anhydrous, degassed toluene to the flask.
-
Reaction Conditions: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere. Stir the reaction vigorously for 16-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 150 mL of dichloromethane.
-
Filter the suspension through a pad of Celite® to remove insoluble salts.
-
Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product, N7,N7-diphenylnaphthalene-2,7-diamine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can react with the strong base (NaOtBu) and can also interfere with the catalytic cycle.
-
Ligand Selection: Tri-tert-butylphosphine is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination of the product, leading to higher reaction rates and yields.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine, a crucial step in the catalytic cycle.
Characterization and Performance of Naphthalene-Based HTMs
The successful synthesis of a hole-transporting material is followed by rigorous characterization to evaluate its suitability for electronic devices. Key parameters include:
| Property | Typical Values for Naphthalene-Based HTMs | Significance |
| HOMO Energy Level | -5.1 to -5.4 eV | Determines the efficiency of hole injection from the perovskite layer and should be well-aligned with its valence band. |
| LUMO Energy Level | -2.0 to -2.5 eV | Influences the electron-blocking properties of the HTM. |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs | A measure of how efficiently holes can move through the material, directly impacting device performance. |
| Glass Transition Temperature (Tg) | > 100 °C | A high Tg indicates good thermal stability and morphological robustness of the thin film in a device. |
| Thermal Decomposition Temperature (Td) | > 350 °C | Indicates the material's stability at high temperatures during device fabrication and operation. |
Workflow for Material Characterization and Device Fabrication:
From synthesis to device: a typical workflow.
Conclusion and Future Outlook
This compound stands out as a versatile and valuable building block in the toolkit of materials scientists. Its inherent properties and synthetic accessibility through robust palladium-catalyzed reactions enable the creation of a diverse range of functional organic materials. The continued exploration of new molecular designs based on this scaffold holds significant promise for the development of next-generation organic electronic devices with enhanced performance and stability. As the demand for high-performance, solution-processable materials grows, the importance of precursors like this compound in both academic research and industrial applications is set to increase.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Strategic Application of 7-Bromonaphthalen-2-amine in Modern Pharmaceutical Research
Introduction: The Naphthalene Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the naphthalene core represents a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its rigid, bicyclic aromatic structure offers a unique three-dimensional arrangement for substituent placement, enabling precise interactions with biological targets.[2] The introduction of functional groups, such as an amine and a halogen, onto this scaffold creates a versatile building block ripe for chemical modification. 7-Bromonaphthalen-2-amine, with its strategically positioned amino and bromo groups, is an exemplary intermediate that serves as a linchpin in the synthesis of a diverse array of biologically active molecules, particularly in the realm of oncology and inflammatory diseases.[1][3]
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical research. We will delve into its role as a key precursor in the synthesis of kinase inhibitors, supported by detailed, field-proven experimental protocols for its derivatization via cornerstone cross-coupling reactions. The causality behind experimental choices and the underlying chemical principles will be elucidated to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Synthetic Utility of this compound
The chemical architecture of this compound offers two primary points for chemical modification: the nucleophilic amino group and the bromine-substituted carbon, which is amenable to a variety of cross-coupling reactions. This dual functionality allows for the systematic construction of complex molecular libraries.
Synthesis of the Starting Material: this compound
A robust supply of high-purity starting material is paramount for any drug discovery campaign. This compound can be synthesized from its corresponding naphthol precursor, 7-bromo-2-naphthol, via the Bucherer reaction. This classic transformation in organic chemistry allows for the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[4][5] The reversibility of this reaction is a key feature, and driving it towards the amine product is crucial for an efficient synthesis.[4]
Application in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[8] The naphthalene scaffold has been identified as a valuable core for the development of potent and selective kinase inhibitors.[9]
The 7-substituted-2-aminonaphthalene framework allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties at the 7-position. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties. The amino group at the 2-position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[10]
Key Derivatization Strategies: Suzuki-Miyaura and Buchwald-Hartwig Couplings
Two of the most powerful and widely used reactions for derivatizing this compound are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl bromide (this compound) and an organoboron compound, typically a boronic acid or its ester.[11] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 7-position.
-
Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, forms a carbon-nitrogen bond between the aryl bromide and an amine.[12] This enables the introduction of diverse primary and secondary amines, expanding the chemical space and allowing for the fine-tuning of physicochemical properties like solubility and basicity.
Experimental Protocols
The following protocols are presented as a guide and are based on established methodologies for similar substrates.[13][14] Optimization may be necessary for specific coupling partners.
Protocol 1: Synthesis of this compound via the Bucherer Reaction
This protocol describes the conversion of 7-bromo-2-naphthol to this compound.
Materials:
-
7-Bromo-2-naphthol
-
Ammonium sulfite or sodium bisulfite and aqueous ammonia
-
Water
-
Autoclave or sealed reaction vessel
Procedure:
-
In a high-pressure reaction vessel, combine 7-bromo-2-naphthol (1.0 eq), sodium bisulfite (1.1 eq), and concentrated aqueous ammonia (10-15 eq).[15]
-
Seal the vessel and heat to 150-160 °C for 6-8 hours. The pressure will increase, so an appropriately rated vessel is essential.
-
Cool the reaction mixture to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 7-Bromo-2-naphthol | |
| Key Reagents | Sodium bisulfite, Aqueous Ammonia | [4] |
| Reaction | Bucherer Reaction | [4] |
| Typical Yield | 60-85% | [5] |
| Purification | Recrystallization |
Visualization of Synthetic Pathway:
Caption: Synthesis of this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol details the synthesis of 7-(4-methoxyphenyl)naphthalen-2-amine, a representative biaryl compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
n-Propanol and Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and n-propanol. Stir for 15 minutes to dissolve the solids.
-
To this solution, add palladium acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and water.
-
Heat the mixture at reflux under a nitrogen atmosphere for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and stir the mixture open to the air for 5 minutes.
-
Dilute the reaction with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with 5% sodium carbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation:
| Parameter | Value | Reference |
| Aryl Halide | This compound | |
| Boronic Acid | 4-Methoxyphenylboronic acid | |
| Catalyst | Pd(OAc)₂ / PPh₃ | |
| Base | 2M Aqueous Na₂CO₃ | |
| Solvent | n-Propanol / Water | |
| Typical Yield | 70-95% | |
| Purification | Column Chromatography |
Visualization of Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes the synthesis of 4-(7-aminonaphthalen-2-yl)morpholine, a representative N-arylated product.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).[13]
-
Add sodium tert-butoxide (1.4 eq) to the tube.
-
Through a septum, add morpholine (1.2 eq) followed by anhydrous toluene.[13]
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Parameter | Value | Reference |
| Aryl Halide | This compound | |
| Amine | Morpholine | |
| Catalyst | Pd(OAc)₂ / XPhos | [13] |
| Base | Sodium tert-butoxide | [13] |
| Solvent | Anhydrous Toluene | [13] |
| Typical Yield | 65-90% | |
| Purification | Column Chromatography |
Visualization of Catalytic Cycle:
Caption: Buchwald-Hartwig Amination Cycle.
Conclusion and Future Perspectives
This compound stands as a testament to the power of a well-designed chemical intermediate in the complex process of drug discovery. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries, particularly for targeting challenging disease-relevant protein families like kinases. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and modular construction of novel chemical entities based on the privileged naphthalene scaffold. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and strategically designed building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone of contemporary pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for the Strategic Functionalization of 7-Bromonaphthalen-2-amine in Drug Discovery
Introduction: The Strategic Value of the 7-Bromonaphthalen-2-amine Scaffold
In the landscape of modern medicinal chemistry and drug development, the naphthalene core represents a privileged scaffold, appearing in numerous marketed therapeutics. Its rigid, planar structure provides a foundation for the precise spatial orientation of pharmacophoric elements. The strategic derivatization of this core is paramount in modulating biological activity, pharmacokinetic properties, and target engagement. This compound, with its two distinct and orthogonally reactive functional groups—a nucleophilic primary amine and a bromine atom amenable to cross-coupling—serves as a highly versatile building block for the synthesis of diverse compound libraries.
This technical guide provides an in-depth exploration of the experimental setups and protocols for three cornerstone reactions in the synthetic chemist's arsenal as applied to this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sandmeyer reaction. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are woven throughout to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its hydrochloride salt are classified as harmful if swallowed and may cause skin and serious eye irritation[1][2]. The related compound, 7-Bromonaphthalen-2-ol, is also known to be harmful and an irritant[3][4][5].
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store this compound at 4°C, protected from light[1].
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Mechanistic Rationale and Experimental Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[6][7][8][9]. The presence of a primary amine on the naphthalene scaffold introduces a potential challenge: coordination of the amine to the palladium center, which can inhibit catalytic activity.
To mitigate this, one of two strategies is typically employed:
-
Protection of the Amine: The primary amine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This prevents coordination to the palladium catalyst and allows for a more efficient coupling reaction. The protecting group can be subsequently removed under acidic conditions.
-
Use of Specific Ligand/Base Systems: Modern, sterically hindered, and electron-rich phosphine ligands can promote the desired cross-coupling pathway over catalyst inhibition by the amine.
The choice of base is also critical, as it activates the boronic acid for transmetalation[9]. Inorganic bases such as potassium carbonate or cesium carbonate are commonly used in aqueous solvent mixtures.
Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Note: As specific literature examples for the Suzuki-Miyaura coupling of unprotected this compound are limited, this protocol is based on established methods for similar bromo-aminoaryl compounds and may require optimization.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 222.08 | 1.0 | 222 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (222 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-phenylnaphthalen-2-amine.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides[2][10][11][12]. For this compound, this reaction can be envisioned in two ways:
-
N-Arylation of this compound: The primary amine of this compound can react with another aryl halide to form a diarylamine.
-
Coupling of an Amine at the 7-Position: this compound can react with a primary or secondary amine to form a naphthalenediamine derivative.
The latter is a more common and synthetically valuable transformation.
Mechanistic Rationale and Experimental Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst[2][7].
Key considerations for a successful Buchwald-Hartwig amination include:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to promote the reaction and prevent side reactions[12].
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice[6].
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Representative Protocol: Buchwald-Hartwig Amination with Morpholine
Note: This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides with secondary amines and may require optimization for this compound.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 222.08 | 1.0 | 222 mg |
| Morpholine | 87.12 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18 mg |
| XPhos | 476.65 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (222 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 16-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to yield 7-(morpholino)naphthalen-2-amine.
Part 3: Sandmeyer Reaction for Amine to Halide/Other Functional Group Conversion
The Sandmeyer reaction is a versatile transformation that allows for the conversion of a primary aromatic amine into a wide range of functional groups via a diazonium salt intermediate[2][3][13][14]. In the case of this compound, the amino group can be transformed into a halide (Cl, I), cyano, or hydroxyl group, providing a route to 2,7-disubstituted naphthalenes that may not be accessible through other means.
Mechanistic Rationale and Experimental Considerations
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt[15][16]. This compound is a weakly basic amine, which may require strongly acidic conditions for efficient diazotization[10][13][17].
-
Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) or other nucleophiles, which facilitates the displacement of the diazonium group with the nucleophile and the liberation of nitrogen gas[2][3][13].
It is crucial to maintain a low temperature during the diazotization step to prevent the premature decomposition of the unstable diazonium salt.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 15. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 16. Efficient synthesis of multiply substituted 7H-indeno[2,1-c]quinoline using 7-aminonaphthalene-1,3-disulfonic acid supported on LDHs as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromonaphthalen-2-amine
Welcome to the technical support center for the synthesis of 7-Bromonaphthalen-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural choices, providing you with the expertise to optimize your reaction outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often plagued by issues of low yield, side-product formation, and difficult purification. This guide provides a structured approach to two primary synthetic strategies, complete with troubleshooting Q&As, detailed protocols, and answers to frequently asked questions to ensure your success.
Common Synthetic Routes
Two predominant strategies are employed for the synthesis of this compound. The choice between them often depends on the availability and cost of starting materials, as well as the specific challenges encountered in the laboratory.
-
Route 1: Late-Stage Amination via Buchwald-Hartwig Cross-Coupling. This modern approach involves the palladium-catalyzed C-N bond formation between an ammonia surrogate and a pre-functionalized 7-bromo-naphthalene derivative, such as 7-bromo-2-naphthol or a related compound. Its versatility and functional group tolerance make it a powerful option.[1][2]
-
Route 2: Amine Protection, Electrophilic Bromination, and Deprotection. This classic strategy begins with a 2-naphthalenamine derivative. The amine is first protected, typically as an acetamide, to modulate its reactivity and direct the subsequent electrophilic bromination to the desired position. A final deprotection step then reveals the target molecule.
Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My yield for the Buchwald-Hartwig amination is consistently low (<50%). What are the most likely causes and how can I address them?
Answer: Low yields in Buchwald-Hartwig aminations are a common but surmountable issue. The cause is typically suboptimal interplay between the catalyst, ligand, base, and solvent. Here’s a breakdown of what to investigate:
-
Catalyst and Ligand Incompatibility: The catalytic cycle's efficiency is critically dependent on the palladium precursor and the phosphine ligand.[3]
-
Expert Insight: The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition. For amination of aryl bromides, sterically hindered, electron-rich phosphine ligands are often required. If you are using a first-generation ligand (e.g., P(o-tolyl)₃), consider switching to a more advanced, bulky biarylphosphine ligand like XPhos, SPhos, or RuPhos, which can accelerate the reductive elimination step—often the rate-limiting step—and suppress side reactions.
-
-
Base Selection: The base's strength and solubility are crucial. It is involved in the deprotonation of the amine and the formation of the palladium-amido complex.[4]
-
Expert Insight: If a weak base like K₂CO₃ is giving low conversion, it may not be strong enough to efficiently generate the active amido species. Switch to a stronger base such as Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Potassium tert-butoxide (KOtBu).[3] Be mindful that highly reactive bases can sometimes promote side reactions if the temperature is not well-controlled.
-
-
Solvent Effects: The reaction is sensitive to the solvent.
-
Expert Insight: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard. Toluene is often a good starting point. Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle and hydrolyze the active base.
-
-
Oxygen Contamination: The Pd(0) active catalyst is highly sensitive to oxygen.
-
Expert Insight: Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Question 2: I am observing a significant amount of a side product that appears to be de-brominated naphthalene. How can I prevent this?
Answer: The formation of the de-brominated (hydrodehalogenated) product is a known side reaction. It can arise from two primary pathways:
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Direct Protodebromination: Trace protic impurities (like water) can protonate the aryl-palladium intermediate, leading to the loss of the bromine atom.
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β-Hydride Elimination: This is a competing pathway to reductive elimination. It occurs from the palladium-amido intermediate and is more common with amides that have β-hydrogens.[1][4]
Mitigation Strategies:
-
Use Bulky Phosphine Ligands: Sterically demanding ligands, such as Josiphos or bulky biarylphosphines (XPhos), can favor the desired reductive elimination pathway over β-hydride elimination by making the transition state for the latter more sterically hindered.[4]
-
Strictly Anhydrous Conditions: As mentioned before, ensure all reagents and solvents are free of water to minimize direct protodebromination.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC or GC-MS and work up the reaction as soon as the starting material is consumed to minimize the risk of product degradation or side reactions.
Question 3: In the bromination of N-(naphthalen-2-yl)acetamide, I am getting a mixture of isomers. How can I improve the regioselectivity for the 7-position?
Answer: Controlling regioselectivity in the electrophilic substitution of naphthalenes is a classic challenge. The acetamido group is an activating, ortho-, para-director. In the naphthalene ring system, this leads to substitution primarily at the 1-position (ortho) and potentially other positions depending on the conditions.
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Kinetic vs. Thermodynamic Control: Electrophilic substitution on naphthalenes can be sensitive to temperature. Substitution at the alpha-position (like C1) is often kinetically favored, while substitution at the beta-position (like C6 or C7) can be the thermodynamic product. Try running the reaction at a lower temperature first to see if selectivity improves.
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Choice of Brominating Agent: A less reactive brominating agent may afford higher selectivity. If you are using Br₂ in acetic acid, which is highly reactive, consider switching to a milder source of electrophilic bromine like N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile.
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents, from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., DMF).
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for scalability?
A: For scalability, Route 2 (protection-bromination-deprotection) can sometimes be more cost-effective as it may avoid expensive palladium catalysts and ligands. However, it often involves more steps. The Buchwald-Hartwig amination (Route 1) offers a more direct route, and with modern, highly efficient catalyst systems (low catalyst loading), it can be economically viable and is often preferred in pharmaceutical development for its high reliability and broad scope.[1]
Q: What are the primary safety concerns when performing these syntheses?
A:
-
Palladium Catalysts: While not highly toxic, fine palladium powders can be pyrophoric. Handle them under an inert atmosphere.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle in a fume hood.
-
Strong Bases: Sodium tert-butoxide and LiHMDS are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).
-
Bromine/NBS: Elemental bromine is highly toxic and corrosive. NBS is a safer alternative but is still a strong oxidant and irritant. Always work in a well-ventilated fume hood.
Q: How can I best monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of starting material and the appearance of the product.
Experimental Protocols & Data
Protocol 1: Buchwald-Hartwig Amination of 7-Bromo-2-naphthol Derivative
This protocol assumes the use of an O-protected 7-bromo-2-naphthol (e.g., 7-bromo-2-methoxynaphthalene) and an ammonia surrogate.
-
Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add the 7-bromo-naphthalene substrate (1.0 eq), the ammonia surrogate (e.g., benzophenone imine, 1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Deprotection/Purification: The resulting imine is then hydrolyzed with aqueous acid to yield the primary amine. The crude product is purified by column chromatography on silica gel.
Catalytic System Comparison for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Reported Yield Range |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 40-70% |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 60-85% |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 80-95% |
| XPhos Pd G3 | LiHMDS | THF | 80 | 85-98% |
Yields are illustrative and highly dependent on the specific substrate and precise reaction conditions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for C-N bond formation and the competing side reaction.
References
Technical Support Center: Synthesis of 7-Bromonaphthalen-2-amine
Welcome to the technical support center for the synthesis of 7-Bromonaphthalen-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary routes for synthesizing this compound are:
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Electrophilic Bromination of N-acetyl-2-naphthylamine: This is a widely used method that involves protecting the amine group of 2-naphthylamine via acetylation, followed by electrophilic bromination, and subsequent deprotection. The acetyl group serves as a directing group and moderates the reactivity of the aromatic ring.
-
Buchwald-Hartwig Amination: This modern cross-coupling method involves the reaction of 7-bromo-2-naphthol (or a related triflate) with an ammonia surrogate or a protected amine in the presence of a palladium or copper catalyst.
Q2: I am seeing multiple spots on my TLC plate after bromination of N-acetyl-2-naphthylamine. What are the likely impurities?
The most common impurities are positional isomers and poly-brominated species. The primary side products include:
-
1,7-Dibromo-2-acetylaminonaphthalene: Over-bromination of the desired product.
-
1-Bromo-2-acetylaminonaphthalene: A common positional isomer formed due to the activating nature of the acetylamino group.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of N-acetyl-2-naphthylamine.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired 7-Bromo Isomer and Formation of 1-Bromo Impurity
Root Cause Analysis:
The acetylamino group is a powerful ortho-, para-directing group. In the case of N-acetyl-2-naphthylamine, the C1 and C3 positions are activated towards electrophilic substitution. While the C7 position is also activated, the kinetic product is often the 1-bromo isomer due to the high reactivity at this position. Achieving high selectivity for the 7-bromo isomer requires careful control of reaction conditions to favor the thermodynamic product.
Suggested Mitigation Strategies:
-
Solvent Selection: The choice of solvent can significantly influence isomer distribution. Acetic acid is a common solvent for this reaction, as it can help to moderate the reactivity of the brominating agent.
-
Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the 7-bromo isomer by favoring the thermodynamically more stable product over the kinetically favored 1-bromo isomer.
-
Slow Addition of Brominating Agent: Adding the brominating agent (e.g., bromine in acetic acid) dropwise over an extended period helps to maintain a low concentration of the electrophile, which can suppress the formation of the kinetic 1-bromo product and polybrominated species.
Troubleshooting Workflow: Optimizing for 7-Bromo Selectivity
Caption: Troubleshooting workflow for improving the yield of the 7-bromo isomer.
Issue 2: Formation of Dibromo Side Products
Root Cause Analysis:
The product, 7-bromo-2-acetylaminonaphthalene, is still an activated aromatic ring and can undergo a second bromination, typically at the 1-position, to yield 1,7-dibromo-2-acetylaminonaphthalene. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Suggested Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. It is crucial to accurately determine the concentration of your brominating agent if it is a solution.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly to prevent over-bromination.
Experimental Protocol: Bromination of N-acetyl-2-naphthylamine
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-acetyl-2-naphthylamine (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the cooled reaction mixture over 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.
-
Work-up: Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.
Issue 3: Difficulties with the Hydrolysis of the Acetyl Group
Root Cause Analysis:
The final step in the synthesis is the deprotection of the amine group by hydrolysis of the acetyl group. This is typically achieved by heating with an acid or a base. Incomplete hydrolysis can lead to a mixture of the desired product and the N-acetylated intermediate. Harsh acidic conditions can sometimes lead to degradation of the product.
Suggested Mitigation Strategies:
-
Acidic Hydrolysis: Refluxing the N-acetylated compound in a mixture of ethanol and concentrated hydrochloric acid is a common and effective method.
-
Basic Hydrolysis: Alternatively, hydrolysis can be carried out using a base such as sodium hydroxide in an aqueous or alcoholic solution.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by TLC until the N-acetylated starting material is no longer visible.
Quantitative Data Summary: Comparison of Hydrolysis Conditions
| Condition | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| 5 M HCl in Ethanol (1:1) | 80 (Reflux) | 4-6 | >90 | >98 | Standard and reliable method. |
| 10% aq. NaOH in Ethanol | 80 (Reflux) | 6-8 | 85-90 | >97 | Useful if the molecule is sensitive to strong acid. |
| Conc. H2SO4 in Methanol | 65 (Reflux) | 3-5 | >90 | >98 | Can be faster but requires careful handling of concentrated sulfuric acid. |
Logical Relationship of Side Reactions
The formation of side products is often interconnected. The same reaction conditions that favor the formation of the 1-bromo isomer can also lead to dibromination if not carefully controlled.
Caption: Interrelationship of products in the bromination of N-acetyl-2-naphthylamine.
Technical Support Center: Purification of 7-Bromonaphthalen-2-amine
Welcome to the technical support center for the purification of 7-Bromonaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry and materials science. However, its purification can be challenging due to its chemical nature. The presence of a basic amine group and an aromatic bromine atom on the naphthalene scaffold gives rise to specific purification hurdles. The primary amine can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential decomposition during column chromatography. Furthermore, depending on the synthetic route, a range of closely related impurities may be present, requiring carefully optimized purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile largely depends on the synthetic method.
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From Buchwald-Hartwig Amination: If synthesized via a palladium-catalyzed amination of a dibromonaphthalene, common impurities include:
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Unreacted starting materials (e.g., 2,7-dibromonaphthalene).
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Products of hydrodehalogenation (de-brominated naphthalene derivatives).
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Palladium catalyst residues.
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Ligand-related impurities.
-
-
From Electrophilic Aromatic Substitution: If the synthesis involves bromination of 2-naphthylamine or amination of a bromonaphthalene, you might encounter:
Q2: My TLC of this compound shows significant streaking. What is the cause and how can I fix it?
Streaking on silica gel TLC plates is a common issue with amines. This is due to the acidic nature of the silica gel surface, which strongly interacts with the basic amine functionality. This can lead to slow, uneven migration of the compound up the plate.
To mitigate streaking:
-
Add a basic modifier to your eluent: A small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, can be added to the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper spots.
-
Use a different stationary phase: Consider using neutral or basic alumina TLC plates, or commercially available amine-functionalized silica plates.
Q3: Can I purify this compound by recrystallization? What solvents should I try?
Recrystallization can be a very effective method for obtaining highly pure this compound, especially after a preliminary purification by column chromatography. The choice of solvent is critical.
-
Single Solvent Systems: Based on the general solubility of naphthalene derivatives, good single solvents to screen are ethanol, methanol, isopropanol, or toluene.[3]
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Two-Solvent Systems: A common and effective approach is to use a solvent pair. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes cloudy.[3] Allow the solution to cool slowly to promote the formation of pure crystals.
Q4: My compound seems to be degrading on the silica gel column. What are my options?
Decomposition on silica gel is a known issue for some sensitive compounds, including certain amines.
-
Deactivate the silica gel: You can prepare a slurry of silica gel in your chosen eluent and add a small amount of a base like triethylamine. After stirring, the silica can be packed into the column. This "basified" silica will be less prone to causing degradation.
-
Switch to a different stationary phase: Neutral alumina or florisil can be less harsh alternatives to silica gel for purifying basic compounds.[4]
-
Minimize contact time: Run the column as quickly as possible while still achieving good separation.
Troubleshooting Guide: Column Chromatography
The following table provides a summary of common problems encountered during the column chromatography of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing/Broad Bands | Strong interaction between the basic amine and acidic silica gel. | - Add 0.1-1% triethylamine or ammonium hydroxide to the eluent. - Use deactivated (basified) silica gel. - Consider using an alternative stationary phase like neutral alumina. |
| Compound Stuck on the Column | - The eluent is not polar enough. - The compound has decomposed on the column. | - Gradually increase the polarity of the eluent. - If decomposition is suspected, test the stability of your compound on a small amount of silica.[4] If unstable, use a deactivated stationary phase or an alternative purification method. |
| Poor Separation of Impurities | - The chosen solvent system has poor selectivity. - The column was overloaded with the sample. | - Systematically screen different solvent systems using TLC to find an eluent that provides better separation. - Load a smaller amount of the crude material onto the column. |
| Co-elution of Closely Related Isomers | Isomeric impurities have very similar polarities. | - Use a shallower solvent gradient during elution. - Employ a longer column to increase the number of theoretical plates. - Consider preparative HPLC for difficult separations. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol provides a general starting point for the purification of this compound using flash chromatography.
1. Preparation of Deactivated Silica Gel: a. In a fume hood, weigh the required amount of silica gel (e.g., 50 g for 1 g of crude product) into a beaker. b. Prepare the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine). c. Create a slurry of the silica gel in the starting eluent. d. Stir the slurry for 15-20 minutes to ensure thorough deactivation of the silica surface.
2. Column Packing: a. Secure a glass column of appropriate size in a vertical position. b. Pour the silica gel slurry into the column, allowing the solvent to drain. c. Gently tap the column to ensure even packing and remove any air bubbles. d. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent. b. Carefully apply the sample solution to the top of the silica bed. c. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]
4. Elution and Fraction Collection: a. Begin elution with the starting solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine). b. Gradually increase the polarity of the eluent as the chromatography progresses (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate). c. Collect fractions and monitor their composition by TLC. d. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is suitable for the final purification of this compound that is already of moderate purity (>90%).
1. Solvent Selection: a. In a small test tube, dissolve a small amount of the compound in a few drops of a potential solvent (e.g., ethanol) at room temperature. b. If it dissolves readily, the solvent is likely too good for recrystallization. c. If it is sparingly soluble, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, you have found a suitable single solvent. d. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexane) dropwise until a persistent cloudiness is observed.
2. Recrystallization Procedure: a. Place the impure this compound in an Erlenmeyer flask. b. Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and swirling until the solid just dissolves. c. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate. d. Remove the flask from the heat and allow it to cool slowly to room temperature. e. Once crystals have formed, place the flask in an ice bath to maximize the yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting common purification issues.
Caption: A logical flow for troubleshooting purification challenges.
References
Optimizing reaction conditions for 7-Bromonaphthalen-2-amine
Welcome to the technical support center for 7-Bromonaphthalen-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide practical, experience-driven advice to help you overcome common challenges and optimize your reaction conditions. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
Introduction to this compound
This compound is a key synthetic intermediate in the development of pharmaceuticals and advanced materials. The presence of both a nucleophilic amine and a reactive aryl bromide on the naphthalene scaffold allows for sequential, regioselective functionalization. It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to construct complex molecular architectures. However, the dual reactivity of the molecule can also present unique challenges. This guide will address these challenges directly.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that researchers frequently encounter when working with this compound in common cross-coupling reactions.
Question 1: Why am I seeing low yields in my Suzuki-Miyaura coupling reaction with this compound?
Answer: Low yields in Suzuki-Miyaura couplings involving this compound are a common issue, often stemming from the inherent properties of the substrate itself. The primary amine can interfere with the palladium catalyst, leading to catalyst inhibition or undesired side reactions.
Core Issues and Solutions:
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Catalyst Inhibition by the Amine: The lone pair of electrons on the primary amine can coordinate to the palladium center, effectively poisoning the catalyst and hindering its entry into the catalytic cycle.[1] This is particularly problematic at lower temperatures.[2]
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Solution 1: Amine Protection: The most robust solution is to protect the amine functionality prior to the coupling reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under typical Suzuki conditions and can be easily removed later with mild acid.[1]
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Solution 2: Ligand Selection: Using bulky, electron-rich phosphine ligands can sometimes mitigate the inhibitory effects of the free amine by promoting the desired oxidative addition and reductive elimination steps over catalyst deactivation.
-
-
Suboptimal Catalyst System: The choice of palladium source, ligand, and base is critical and interdependent.
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Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective, modern pre-catalysts like Pd(dppf)Cl₂ or palladium(II) acetate with a suitable ligand often provide higher activity and stability.
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Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For substrates with coordinating groups, bidentate phosphine ligands like dppf (diphenylphosphinoferrocene) can be particularly effective.[3]
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Base Selection: A base is required to activate the organoboron species for the transmetalation step.[1][4] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. An aqueous solution of an inorganic base is often used, creating a biphasic system that can be beneficial.[5]
-
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Poor Solubility: Reagent solubility can be a limiting factor. Toluene, dioxane, and THF are common solvents, often with the addition of water to dissolve the inorganic base.[5]
Below is a logical workflow for troubleshooting low yields in this specific reaction.
Question 2: I am attempting a Buchwald-Hartwig amination using this compound as the aryl bromide. What are the critical parameters for success?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[3] When using this compound as the electrophile, success hinges on selecting a catalyst system that is active enough for the aryl bromide while minimizing side reactions.
Key Optimization Parameters:
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Ligand Selection is Paramount: This is arguably the most critical variable. The development of sterically hindered, electron-rich phosphine ligands was essential for making this reaction broadly applicable.[3]
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For Primary & Secondary Amines: Ligands like XPhos, SPhos, and RuPhos are often excellent choices. They promote the reductive elimination step and can prevent β-hydride elimination, a common side reaction.[6]
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Bidentate Ligands: Ligands like BINAP or XantPhos can also be highly effective, offering different steric and electronic profiles.[3][7]
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Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[6]
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Common Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used and highly effective.
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Milder Bases: In cases where the substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or more active catalyst systems.
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-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species. Alternatively, using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous.
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Solvent: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are all good choices. The reaction must be run under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst.[6]
The catalytic cycle below illustrates the key steps where your choice of reagents has a direct impact.
Question 3: What are the best practices for the purification of products derived from this compound?
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts. A systematic approach is crucial.
Purification Strategy:
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Reaction Monitoring: Before attempting purification, ensure the reaction has gone to completion. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the limiting reagent. An incomplete reaction is the most common source of purification difficulty.
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Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. This involves diluting the reaction mixture with a solvent like ethyl acetate or dichloromethane, followed by washing with water and then brine. This will remove most of the inorganic salts and highly polar impurities.
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Flash Column Chromatography: This is the most common method for purifying products from cross-coupling reactions.[6]
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Solvent System (Eluent): A non-polar/polar solvent system is used, typically hexanes/ethyl acetate or dichloromethane/methanol. Start with a low polarity mobile phase and gradually increase the polarity to elute your compounds. A shallow gradient is often key to achieving good separation.
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Identifying Fractions: Use TLC to analyze the fractions collected from the column to identify which ones contain your pure product.
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Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material and remove trace impurities that co-eluted during chromatography.
Recommended Starting Protocols
These protocols provide a robust starting point for your experiments. Optimization will likely be necessary based on your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with Boc-Protected 7-amino-2-bromonaphthalene
This protocol assumes the amine has been pre-protected with a Boc group.
Materials:
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N-Boc-7-bromo-2-aminonaphthalene (1.0 equiv)
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Arylboronic acid (1.2 - 1.5 equiv)
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Pd(dppf)Cl₂ (2-5 mol%)
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Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
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Dioxane and Water (e.g., 4:1 v/v)
Procedure:
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To an oven-dried reaction vessel, add N-Boc-7-bromo-2-aminonaphthalene, the arylboronic acid, and Pd(dppf)Cl₂.
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Add the potassium carbonate.
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Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Add the degassed dioxane and water solvent mixture via syringe.
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Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with this compound
This protocol is for coupling an amine with the title compound.
Materials:
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This compound (1.0 equiv)
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Amine to be coupled (1.2 equiv)
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Pd(OAc)₂ (2 mol%)
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XPhos (4 mol%)
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Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
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Anhydrous Toluene
Procedure:
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To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere (in a glovebox if possible).
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Add the this compound.
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Seal the tube with a septum, remove from the glovebox, and add the anhydrous toluene followed by the amine coupling partner via syringe.
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Place the sealed tube in a preheated oil bath at 100-110 °C.[6]
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Stir the reaction and monitor its progress by TLC or LC-MS.
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Upon completion, cool to room temperature and carefully quench by adding saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Data Summary Tables
| Parameter | Recommendation for Suzuki-Miyaura Coupling | Rationale |
| Substrate | N-Boc-7-amino-2-bromonaphthalene | Prevents catalyst inhibition by the free amine.[1] |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Active and stable pre-catalysts for aryl bromides. |
| Ligand | dppf, SPhos, XPhos | Electron-rich, bulky ligands facilitate the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Biphasic system often improves reaction rates.[5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction to completion. |
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium pre-catalysts.[6] |
| Ligand | XPhos, SPhos, RuPhos, XantPhos | Bulky, electron-rich ligands are essential for high yields.[6][7] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | Strong, non-nucleophilic base is required for amine deprotonation. |
| Solvent | Toluene, Dioxane, THF (Anhydrous) | Aprotic solvents prevent catalyst quenching. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
| Temperature | 90 - 110 °C | Typical temperature range for coupling aryl bromides. |
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: 7-Bromonaphthalen-2-amine Stability and Handling
Welcome to the technical support center for 7-Bromonaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges encountered during your experiments, ensuring the integrity of your research.
Introduction to this compound
This compound is a key building block in organic synthesis, valued for its bifunctional nature that allows for diverse chemical modifications. The presence of a reactive amino group and a bromine atom on the naphthalene scaffold makes it a versatile intermediate in the synthesis of pharmaceuticals and functional materials. However, like many aromatic amines, its stability can be a critical factor for successful and reproducible experimental outcomes. This guide will address common stability issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its sensitivity to light, air (oxygen), and elevated temperatures. Aromatic amines are susceptible to oxidation, which can be accelerated by these factors, leading to the formation of colored degradation products and a decrease in purity.[1] The naphthalene ring system can also be prone to photodegradation.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound at 4°C in a tightly sealed, amber-colored vial to protect it from light. For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated.
Q3: I've noticed my solid this compound has changed color over time. Is it still usable?
A3: A color change, typically to a reddish or brownish hue, is a visual indicator of degradation, likely due to oxidation. While a slight color change may not significantly impact some reactions, it is a sign of impurity formation. For sensitive applications, it is highly recommended to assess the purity of the material using analytical techniques such as HPLC or NMR before use. If significant degradation is detected, purification by recrystallization or column chromatography may be necessary.
Q4: My solution of this compound in an organic solvent has turned yellow/brown. What is happening and how can I prevent it?
A4: The yellowing or browning of a solution containing this compound is a common sign of oxidative degradation.[1] This can be caused by dissolved oxygen in the solvent, exposure to light, or the presence of trace metal impurities that can catalyze oxidation.
To prevent this:
-
Use deoxygenated solvents: Sparge your solvent with an inert gas like argon or nitrogen before use to remove dissolved oxygen.
-
Work under an inert atmosphere: Handle the compound and prepare solutions in a glovebox or under a blanket of inert gas.
-
Protect from light: Use amber glassware or wrap your reaction vessels in aluminum foil.[1]
-
Use high-purity solvents: Trace impurities in solvents can sometimes accelerate degradation.
Troubleshooting Guide for Experimental Setbacks
This section addresses specific issues you might encounter when using this compound in common synthetic transformations.
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are a primary application for this compound. Low yields or reaction failure can be frustrating. Here’s a systematic approach to troubleshooting.
Possible Causes and Solutions:
| Possible Cause | Explanation & Suggested Solution |
| Catalyst Inactivation | The amine functionality of this compound can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with amine-containing substrates.[2] Solution: Consider protecting the amine group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, which is stable under many coupling conditions and can be easily removed later.[3] |
| Poor Substrate Solubility | This compound may have limited solubility in common reaction solvents, especially at room temperature, leading to a heterogeneous reaction mixture and poor reactivity. Solution: Screen different solvents or solvent mixtures (e.g., toluene, dioxane, DMF). Gentle heating can improve solubility, but be mindful of potential thermal degradation. |
| Ineffective Catalyst/Ligand System | The choice of palladium precursor and phosphine ligand is critical for successful cross-coupling with heteroaryl halides. Solution: For challenging couplings, consider using more electron-rich and bulky ligands like SPhos or XPhos, which have been shown to be effective for heteroaryl substrates.[4] |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling. An unsuitable base can lead to low conversion or side reactions. Solution: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For difficult couplings, K₃PO₄ is often a good choice.[4] Ensure the base is finely powdered and anhydrous. |
| Presence of Oxygen | Palladium(0) catalysts are highly sensitive to oxygen and can be readily oxidized to an inactive state. Solution: Thoroughly degas all solvents and reagents by bubbling with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction setup.[4] |
| Side Reaction: Protodebromination | This is the loss of the bromine atom, which is replaced by a hydrogen atom. It can be a significant side reaction, especially at higher temperatures and in the presence of a proton source (e.g., water). Solution: Use rigorously dried solvents and reagents. Running the reaction at a lower temperature for a longer duration may also minimize this side reaction.[4] |
Workflow for Troubleshooting a Failed Suzuki Coupling Reaction
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions involving this compound.
Issue 2: Formation of Colored Impurities During Reaction Work-up
The appearance of color during the work-up of a reaction involving this compound often indicates the formation of oxidation byproducts.
Possible Causes and Solutions:
| Possible Cause | Explanation & Suggested Solution |
| Aerial Oxidation on Silica Gel | Aromatic amines can be sensitive to air oxidation, which can be exacerbated by the acidic nature of standard silica gel during column chromatography. This can lead to the formation of colored, polar impurities that streak on the column. Solution: 1. Neutralize Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and add a small amount of a non-nucleophilic base like triethylamine (1-2% v/v). Mix well and then pack the column. This will help to neutralize acidic sites on the silica.2. Work Quickly: Minimize the time the compound spends on the column.3. Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. |
| Oxidation During Solvent Removal | Heating a solution of an aromatic amine in the presence of air to remove the solvent can lead to oxidation. Solution: Remove the solvent under reduced pressure at a low temperature. If possible, bleed a small amount of inert gas into the rotary evaporator. |
| Exposure to Light | Exposure of the reaction mixture or purified product to ambient or UV light can induce photochemical degradation. Solution: Protect the reaction and purification setup from light by using amber glassware or covering it with aluminum foil. |
Analytical Methods for Stability Assessment
To ensure the quality of your this compound and to monitor for potential degradation, the following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for assessing the purity of this compound and detecting the presence of degradation products.
General Protocol for Purity Assessment by RP-HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthalene system has a strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
Note: Primary and secondary amines can sometimes exhibit poor peak shape on reverse-phase columns at low pH. Using a column with a modern end-capping technology or operating at a mid-to-high pH (with a pH-stable column) can improve peak symmetry.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying major impurities.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of this compound will show a series of signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the naphthalene ring. The exact chemical shifts and coupling patterns will depend on the solvent used. The protons of the amino group will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Detecting Degradation by ¹H NMR:
The appearance of new signals in the aromatic or aliphatic regions, or a significant change in the integration of the expected signals, can indicate the presence of degradation products. For example, oxidation of the amino group could lead to the formation of nitro or nitroso compounds, which would significantly alter the chemical shifts of the aromatic protons.
Potential Degradation Pathways
While the exact degradation products of this compound are not extensively documented in the literature, we can infer likely pathways based on the known chemistry of aromatic amines.
References
Technical Support Center: 7-Bromonaphthalen-2-amine
Welcome to the technical support guide for 7-Bromonaphthalen-2-amine (CAS: 590417-30-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this versatile chemical intermediate. This guide provides in-depth answers to frequently encountered issues, troubleshooting protocols, and the underlying chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My new batch of this compound has a pink or reddish-brown tint, whereas I expected a white or off-white solid. Is it degraded?
A1: Yes, this is a strong indication of oxidation.
Naphthylamines as a class, including this compound, are susceptible to air oxidation. The amino group (-NH₂) is readily oxidized, leading to the formation of colored quinone-imine type structures and other polymeric impurities. This process is often accelerated by exposure to light and air.[1][2]
-
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and highly susceptible to oxidative processes. This is a common characteristic of aromatic amines.
-
Troubleshooting:
-
Storage: Always store this compound under an inert atmosphere (e.g., Argon or Nitrogen), protected from light, and at reduced temperatures (e.g., 4°C) as recommended by suppliers.
-
Purification: If the discoloration is minor, it can often be removed by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water). For more significant coloration, column chromatography on silica gel may be necessary, although care must be taken as silica can be slightly acidic and may retain the basic amine. Using a solvent system doped with a small amount of triethylamine (~0.5-1%) can mitigate this issue.
-
Q2: My NMR spectrum shows more aromatic signals than expected. What could these be?
A2: The most likely culprits are isomeric impurities or unreacted starting materials.
The synthetic route to this compound dictates the likely isomeric profile. A common method is the direct electrophilic bromination of 2-naphthylamine.
-
Causality (Isomeric Impurities): The amino group is a powerful ortho, para-directing group. In 2-naphthylamine, the C1 and C3 positions are activated towards electrophilic substitution. While the C7 position is distal, forcing conditions or alternative synthetic strategies can lead to a mixture of isomers. Therefore, you may be seeing signals from:
-
1-Bromo-2-naphthylamine: Formed from bromination at the highly activated C1 position.
-
6-Bromo-2-naphthylamine: Another common positional isomer.[3]
-
Dibrominated Species: Such as 1,7-dibromo-2-naphthylamine, resulting from over-bromination.
-
-
Causality (Starting Materials):
The workflow below illustrates the potential points of impurity introduction during a typical synthesis.
Caption: Origin of common impurities during synthesis.
Q3: How can I confirm the identity of these unknown peaks in my analytical data?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
A systematic approach is crucial for impurity identification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful initial technique. It will separate the components of your mixture and provide the mass-to-charge ratio (m/z) for each. This allows you to quickly identify unreacted starting materials or confirm the presence of mono- or di-brominated species by their characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
HPLC (High-Performance Liquid Chromatography): Develop an HPLC method to quantify the level of impurities. A good starting point is a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: While a crude ¹H NMR might be complex, purifying the major impurity by preparative HPLC or column chromatography and acquiring its NMR spectrum can allow for definitive structural elucidation by analyzing the coupling patterns in the aromatic region.
The following table summarizes key data for potential impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature (LC-MS) |
| This compound | C₁₀H₈BrN | 222.08 | m/z 222/224 [M+H]⁺ |
| 2-Naphthylamine[1] | C₁₀H₉N | 143.18 | m/z 144 [M+H]⁺ |
| 1-Bromo-2-naphthylamine | C₁₀H₈BrN | 222.08 | m/z 222/224 [M+H]⁺, different retention time |
| 6-Bromo-2-naphthylamine[3] | C₁₀H₈BrN | 222.08 | m/z 222/224 [M+H]⁺, different retention time |
| Dibromonaphthalen-2-amine | C₁₀H₇Br₂N | 300.98 | m/z 300/302/304 [M+H]⁺ (1:2:1 pattern) |
| 7-Bromo-2-naphthol[4] | C₁₀H₇BrO | 223.07 | m/z 223/225 [M+H]⁺ or 221/223 [M-H]⁻ |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Analysis
This protocol provides a starting point for assessing the purity of this compound.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 10% B
-
19-25 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.
Protocol 2: Purification by Recrystallization
This procedure is effective for removing minor impurities, especially colored oxidation products and some isomers.
-
Solvent Selection: Perform small-scale solubility tests. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., Toluene, Ethanol, Isopropanol). A co-solvent system (e.g., Toluene/Heptane) is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Toluene) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w), swirl, and keep hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization is slow to initiate, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for impurity analysis and purification.
References
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 7-Bromonaphthalen-2-amine NMR spectrum
Welcome to the technical support guide for 7-Bromonaphthalen-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when acquiring and interpreting the ¹H NMR spectrum of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals are all clumped together between 7.0-8.0 ppm. How can I resolve them?
This is a very common issue with polycyclic aromatic systems like naphthalene. The protons exist in similar electronic environments, leading to significant signal overlap.
Causality & Solution:
The chemical shift of a proton is highly sensitive to its local electronic environment, which can be subtly altered by the NMR solvent.[1][2] Solvents with significant magnetic anisotropy, like deuterated benzene (C₆D₆), can induce differential shifts in protons based on their spatial orientation relative to the solvent molecule, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[3] This often spreads out crowded aromatic regions.
Recommended Protocol:
-
Acquire Initial Spectrum: First, run the standard spectrum in a common solvent like deuterochloroform (CDCl₃) to establish a baseline.
-
Solvent Change: Prepare a new, identical sample, but dissolve it in benzene-d₆.
-
Compare Spectra: Compare the aromatic regions of the CDCl₃ and C₆D₆ spectra. You will likely observe a re-ordering and better separation of the proton signals, allowing for clearer identification of coupling patterns.[4]
Q2: I have a broad, rolling peak that I can't integrate properly. I suspect it's the amine (-NH₂) protons. How can I confirm this?
You are likely correct. The protons on a nitrogen atom often appear as a broad signal due to two main factors: rapid chemical exchange with trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus.[5] Their chemical shift can also vary significantly depending on concentration, solvent, and temperature.[5][6]
Confirmation Method: D₂O Shake Experiment
The definitive method to identify an exchangeable proton (like -NH₂ or -OH) is to replace it with deuterium.[4]
Step-by-Step Protocol for D₂O Exchange:
-
Acquire Spectrum: Run the standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure the D₂O mixes with the sample solution.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again using the exact same parameters.
-
Analyze: The broad -NH₂ peak will have disappeared or significantly diminished in the second spectrum, as the protons have been exchanged for deuterium atoms (N-D), which are not observed in ¹H NMR.[5] This confirms the signal's identity.
Q3: My entire spectrum, especially the aromatic region, has very broad peaks. What's causing this?
Broad peaks (poor lineshape) are a classic sign of a few potential issues that are unrelated to the molecule's structure itself.
Troubleshooting Workflow for Broad Peaks:
Caption: Troubleshooting workflow for broad NMR signals.
Explanation of Causes:
-
Poor Solubility/Homogeneity: If your compound is not fully dissolved, the sample is not homogeneous in the magnetic field, leading to broad signals.[4]
-
High Concentration: Overly concentrated samples can increase solution viscosity and promote intermolecular interactions (like hydrogen bonding), both of which can lead to peak broadening.[4]
-
Poor Shimming: The most common cause. Shimming is the process of adjusting the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming results in a wide range of resonant frequencies for the same proton, smearing the signal.[4]
Q4: I see unexpected peaks in my spectrum. How do I identify potential impurities?
Unidentified peaks usually originate from residual solvents, starting materials, or side-products from the synthesis.
Common Contaminants:
-
Residual Solvents: Solvents used during reaction or purification are common. Check for singlets corresponding to Acetone (~2.17 ppm), a triplet/quartet pattern for Ethyl Acetate (~1.26, 2.05, 4.12 ppm), or Dichloromethane (~5.32 ppm).[4]
-
Starting Materials: If the synthesis involved the bromination of 2-naphthylamine or amination of a dibromonaphthalene, residual starting material could be present. Compare your spectrum to a known spectrum of the starting materials.
-
Related Isomers: The synthesis of a related compound, 7-bromo-2-naphthol, can start from 2,7-dihydroxynaphthalene, indicating that isomeric impurities are possible.[7] These can be difficult to distinguish without advanced 2D NMR techniques (like COSY and NOESY).
Reference Data and Structure
To aid in spectral assignment, use the following reference table. The chemical shifts are estimates based on established principles of substituent effects on aromatic systems.[8][9][10] The electron-donating -NH₂ group will shield protons (shift to lower ppm), especially those ortho and para to it (H-1, H-3), while the electron-withdrawing -Br will deshield its neighbors.
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton Assignment | Predicted δ (ppm) Range | Multiplicity | Expected Coupling Constant (J) in Hz |
| H-1 | 6.95 - 7.10 | Doublet (d) | J(H1-H3) ≈ 2-3 Hz (meta) |
| H-3 | 7.15 - 7.30 | Doublet of doublets (dd) | J(H3-H4) ≈ 7-9 Hz (ortho), J(H3-H1) ≈ 2-3 Hz (meta) |
| H-4 | 7.60 - 7.75 | Doublet (d) | J(H4-H3) ≈ 7-9 Hz (ortho) |
| H-5 | 7.65 - 7.80 | Doublet (d) | J(H5-H6) ≈ 7-9 Hz (ortho) |
| H-6 | 7.35 - 7.50 | Doublet of doublets (dd) | J(H6-H5) ≈ 7-9 Hz (ortho), J(H6-H8) ≈ 2-3 Hz (meta) |
| H-8 | 7.90 - 8.05 | Doublet (d) | J(H8-H6) ≈ 2-3 Hz (meta) |
| -NH₂ | 3.50 - 5.00 | Broad singlet (br s) | None |
Note: Chemical shifts are highly dependent on solvent and concentration. Aromatic ortho coupling constants are typically 6-10 Hz, while meta couplings are 1-3 Hz.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
How to increase the solubility of 7-Bromonaphthalen-2-amine
Welcome to the technical support center for 7-Bromonaphthalen-2-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound. Given its chemical structure—a large, hydrophobic bicyclic aromatic system combined with a halogen—poor aqueous solubility is an expected characteristic. This document provides a series of troubleshooting steps and detailed protocols to systematically address and overcome these solubility issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound that dictate its solubility behavior.
Q1: What are the primary structural features of this compound that cause its low solubility?
A1: The solubility of this compound is governed by a conflict between its dominant non-polar structure and its single polar functional group.
-
Hydrophobic Naphthalene Core: The fused two-ring naphthalene system is large, planar, and rich in sp²-hybridized carbons, making it inherently hydrophobic.[1] This structure prefers to interact with non-polar solvents and resists dissolution in water.
-
Bromine Substituent: The bromine atom is large and lipophilic, further increasing the molecular weight (222.08 g/mol ) and the overall non-polar character of the molecule. Halogenated aromatic compounds are generally known for their low water solubility.[2][3]
-
Polar Amine Group: The primary amine (-NH₂) group is the only polar, hydrophilic part of the molecule. While it can participate in hydrogen bonding, its influence is insufficient to overcome the hydrophobicity of the rest of the structure.[4] However, this amine group is the key to several solubilization strategies as it can be protonated.
Q2: My compound seems to dissolve slowly. Is there a difference between improving the dissolution rate and increasing the overall solubility?
A2: Yes, this is a critical distinction.
-
Solubility is an equilibrium property. It refers to the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution.[5]
-
Dissolution Rate is a kinetic property. It describes how fast the solute dissolves in the solvent. The Noyes-Whitney equation governs this, showing that the rate is proportional to the surface area of the solute.
Techniques like micronization (reducing particle size) primarily increase the dissolution rate by increasing the surface area.[6] The methods discussed in this guide, such as pH adjustment and co-solvency, are designed to increase the equilibrium solubility itself.
Q3: How does the basicity of the amine group present an opportunity for solubilization?
A3: The lone pair of electrons on the nitrogen atom of the amine group makes it a weak base. This allows for the formation of a salt, which is a common and highly effective method for increasing the aqueous solubility of basic drugs and compounds.[7][8] By adding an acid, the amine group can be protonated (R-NH₂ + H⁺ ⇌ R-NH₃⁺). The resulting ammonium salt is an ionic species with much stronger electrostatic interactions with polar water molecules, leading to a significant increase in aqueous solubility.[9]
Section 2: Troubleshooting and Strategic Workflow
If you are encountering solubility issues, the following workflow provides a logical sequence of strategies to try, starting with the simplest and most common techniques.
Caption: Decision workflow for solubilizing this compound.
Section 3: Detailed Solubilization Protocols
Protocol 1: Co-Solvency
This is often the first and simplest method for compounds that are soluble in organic solvents but need to be introduced into an aqueous system.
-
Causality & Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent, making it more "hospitable" to a non-polar solute.[9] You first dissolve the compound in a water-miscible organic solvent in which it is highly soluble, creating a concentrated stock solution. This stock is then diluted into the aqueous buffer.
-
Step-by-Step Protocol:
-
Select a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol.
-
Weigh a small, precise amount of this compound into a clean vial.
-
Add the chosen co-solvent dropwise while vortexing until the solid is completely dissolved. Aim to use the minimum volume necessary to create a concentrated stock (e.g., 10-50 mM).
-
To prepare your working solution, slowly add the concentrated stock solution to your aqueous buffer while stirring vigorously. Do not add the aqueous buffer to the organic stock, as this can cause the compound to precipitate out of solution.
-
Self-Validation: Observe the final solution. If it remains clear, the compound is soluble at that concentration. If it turns cloudy or forms a precipitate, the aqueous solubility limit has been exceeded. You may need to use a lower final concentration or a higher percentage of co-solvent.
-
-
Data Presentation: Common Co-solvents
| Co-Solvent | Polarity Index | Notes & Cautions |
| DMSO | 7.2 | Excellent solubilizing power; can be toxic to some cell lines at >0.5% v/v. |
| DMF | 6.4 | Strong solvent; higher toxicity than DMSO. Use with appropriate ventilation. |
| Ethanol | 4.3 | Less effective for highly non-polar compounds; generally low toxicity. |
| Methanol | 5.1 | Good solvent; volatile and toxic. |
Protocol 2: pH Adjustment & Salt Formation
This method leverages the basic amine group to form a highly soluble salt in an acidic medium.
-
Causality & Mechanism: By lowering the pH of the solvent to a value significantly below the pKa of the amine group, the equilibrium shifts to favor the protonated, charged ammonium cation (R-NH₃⁺).[7] This ionic form is readily solvated by water. Aromatic amines typically have a pKa in the range of 2-5.[1] Therefore, adjusting the pH to ~2 should be effective.
Caption: Equilibrium between the insoluble free base and the soluble protonated salt.
-
Step-by-Step Protocol:
-
Prepare an acidic aqueous solvent. A simple and effective choice is 0.1 M Hydrochloric Acid (HCl).
-
Weigh the desired amount of this compound.
-
Slowly add the solid to the acidic solvent while stirring.
-
If dissolution is slow, gentle warming (40-50°C) or sonication can be applied to increase the rate.
-
Once dissolved, the solution can be further diluted with the same acidic buffer. If the pH is raised, the compound may precipitate as the equilibrium shifts back to the insoluble free base.
-
Self-Validation: The formation of a clear, stable solution is indicative of successful salt formation and solubilization. To confirm, take a small aliquot and neutralize it with a base (e.g., NaOH); the original compound should precipitate.
-
Protocol 3: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in water to encapsulate and solubilize hydrophobic compounds.[10]
-
Causality & Mechanism: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles).[11] The interior of these micelles is hydrophobic, creating a microenvironment where this compound can partition, while the hydrophilic exterior keeps the entire micelle dissolved in water.[12]
-
Step-by-Step Protocol:
-
Choose a suitable surfactant. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are common starting points due to their low potential for biological interference.
-
Prepare a stock solution of the surfactant in your desired aqueous buffer at a concentration well above its CMC (e.g., 1-2% w/v).
-
Add the this compound solid directly to the surfactant solution.
-
Stir or sonicate the mixture until the compound is fully solubilized. This process may take longer than other methods as the compound needs to partition into the micelles.
-
Self-Validation: The solution should be clear and not scatter light (i.e., not be colloidal). Tyndall effect observation (shining a laser pointer through the solution) can help distinguish a true micellar solution from a fine suspension.
-
-
Data Presentation: Common Surfactants for Solubilization
| Surfactant Type | Example | Charge | Key Characteristics |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | High solubilizing capacity; can denature proteins.[11] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Positive | Good solubilizer; often has antimicrobial properties and can be toxic to cells.[13] |
| Non-ionic | Tween® 20/80, Triton™ X-100 | Neutral | Generally biocompatible and less harsh; widely used in biological applications.[14] |
Protocol 4: Cyclodextrin Inclusion Complexation
This advanced technique creates a new molecular entity where the poorly soluble drug is a "guest" inside a "host" molecule.
-
Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15] The non-polar naphthalene core of this compound can fit inside the hydrophobic cavity, forming an inclusion complex.[14][16] This complex has the water-soluble properties of the cyclodextrin host, effectively masking the hydrophobicity of the guest molecule.
-
Step-by-Step Protocol (Kneading Method):
-
Select a cyclodextrin. β-cyclodextrin and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), are common choices.[14]
-
In a mortar, place the this compound and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio).
-
Add a small amount of a solvent blend, such as water/ethanol, to form a thick, paste-like consistency.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting solid completely under vacuum to remove the solvent.
-
The resulting powder is the inclusion complex, which should now be directly soluble in water.
-
Self-Validation: Dissolve the prepared complex in water. A significant increase in solubility compared to the parent compound should be observed. Advanced characterization (e.g., using NMR or DSC) can definitively confirm complex formation.
-
Section 4: Summary and Method Selection
Choosing the right method depends entirely on the downstream application.
| Method | Ease of Use | Scalability | Potential for Interference | Best For... |
| Co-solvency | Very Easy | High | Organic solvent may affect biological assays or reactions. | Initial lab-scale experiments, chemical reactions. |
| pH Adjustment | Easy | High | Requires an acidic environment; incompatible with pH-sensitive applications. | Chemical synthesis, purification, preparing acidic stock solutions. |
| Surfactants | Moderate | Moderate | Surfactants can interfere with protein assays, cell membranes, and chromatography. | Formulations where excipients are acceptable; some in vitro assays. |
| Cyclodextrins | Moderate | Low (lab scale) | Generally low toxicity and interference; can alter drug bioavailability. | Drug delivery studies, reducing volatility, stabilizing compounds in aqueous solution.[15] |
References
- 1. books.rsc.org [books.rsc.org]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 9. longdom.org [longdom.org]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. Solubilization of Aldehydes and Amines in Aqueous C i E j Surfactant Aggregates: Solubilization Capacity and Aggregate Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cationic surfactants and fatty amines [nouryon.com]
- 14. brieflands.com [brieflands.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of 7-Bromonaphthalen-2-amine and prevention
Welcome to the technical support resource for 7-Bromonaphthalen-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to ensure the stability and integrity of your experiments involving this compound.
I. Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis. However, like many aromatic amines, it is susceptible to degradation, which can compromise experimental outcomes. The primary drivers of degradation are exposure to atmospheric oxygen, light, and elevated temperatures. Understanding these vulnerabilities is the first step toward prevention.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
Q1: My once off-white solid of this compound has developed a yellow or brownish tint. What is happening?
A1: Discoloration is a primary indicator of degradation, most commonly due to oxidation. The amine functional group is susceptible to oxidation when exposed to air, leading to the formation of colored impurities. This process can be accelerated by exposure to light and ambient temperatures.
-
Troubleshooting Steps:
-
Assess the extent of discoloration: A slight change in color might not significantly impact a reaction's outcome, but it is a warning sign.
-
Purity analysis: If the integrity of your experiment is critical, re-analyze the purity of the compound using techniques like HPLC or GC-MS (see Section IV for a sample protocol).
-
Purification: If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
-
Review storage conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), at the recommended temperature of 4°C, and protected from light.[1]
-
Q2: I am observing unexpected side products in my reaction. Could it be related to the degradation of this compound?
A2: Yes, degradation products can act as unintended reactants or catalysts in your reaction, leading to a complex mixture of side products. Common degradation pathways for aromatic amines include oxidation and dimerization.
-
Potential Degradation Products:
-
Oxidation Products: The amine group can be oxidized to nitroso, nitro, or even undergo oxidative coupling to form azo compounds, which are often colored.
-
Dimerization/Polymerization: Under certain conditions, amine molecules can react with each other, forming larger, often insoluble, impurities.
-
The diagram below illustrates a potential oxidative degradation pathway for this compound.
Caption: Potential Oxidative Degradation Pathways.
Q3: What are the ideal storage and handling conditions to prevent the degradation of this compound?
A3: Proper storage and handling are critical for maintaining the purity and stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 4°C.[1] | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light by using an amber vial or storing in a dark place.[1] | Light can catalyze oxidative reactions. |
| Container | Use a tightly sealed container. | Prevents exposure to moisture and air. |
| Handling | When weighing and transferring, minimize exposure to air. Work quickly or in a glovebox if possible. | Reduces the opportunity for oxidation. |
III. Preventative Workflow for Handling this compound
To ensure the highest quality of your starting material, follow this preventative workflow.
Caption: Recommended Handling Workflow.
IV. Experimental Protocols for Purity Assessment
If you suspect degradation, it is crucial to determine the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a common and effective method.
Protocol: Purity Determination by HPLC
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Prepare a sample of the potentially degraded this compound at the same concentration as the standard.
-
-
HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A typical starting point is a 50:50 mixture. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 25°C |
-
Analysis:
-
Inject the standard and the sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates the presence of impurities and degradation.
-
Purity can be calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
V. Concluding Remarks
The chemical integrity of this compound is paramount for reproducible and reliable experimental results. By implementing the storage, handling, and verification protocols outlined in this guide, researchers can significantly mitigate the risks of degradation. Proactive prevention is always more effective than reactive troubleshooting.
References
Technical Support Center: Scaling Up the Synthesis of 7-Bromonaphthalen-2-amine
Welcome to the technical support guide for the synthesis and scale-up of 7-Bromonaphthalen-2-amine. This document is designed for researchers, chemists, and process development professionals. We will explore common synthetic strategies, address frequently encountered challenges in a question-and-answer format, and provide actionable troubleshooting advice to ensure a successful and scalable synthesis.
Part 1: Synthetic Strategy & Core Concepts
What is the most common and scalable synthetic route to this compound?
The most robust and industrially favored approach for synthesizing aryl amines like this compound is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction offers significant advantages over older methods, such as nucleophilic aromatic substitution or Goldberg reactions, due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[1]
The synthesis logically begins with a commercially available or readily synthesized precursor, 7-Bromo-2-naphthol. This starting material is then activated, typically by conversion to a triflate, before undergoing the key C-N bond formation.
A generalized workflow for this synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination preferred over other amination methods for this synthesis?
The Buchwald-Hartwig reaction is highly versatile and allows for the coupling of a wide array of aryl halides and amines under relatively mild conditions.[1] For a substrate like a bromonaphthalene derivative, traditional methods like nucleophilic aromatic substitution would require harsh conditions (high temperature and pressure) and are often limited in scope. The palladium-catalyzed approach provides a more predictable and efficient route, which is crucial for process development and scale-up.[4]
Q2: What is the purpose of converting the hydroxyl group of 7-Bromo-2-naphthol into a triflate?
The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. Converting it to a triflate (-OTf) group transforms it into an excellent leaving group. This "activation" step is critical for the subsequent palladium-catalyzed cross-coupling reaction to proceed efficiently.
Q3: What are the primary safety concerns when scaling up this synthesis?
Scaling up any chemical reaction introduces new safety challenges.[5] Key concerns for this synthesis include:
-
Exothermic Reactions: Both the triflation and the Buchwald-Hartwig amination can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[6][7][8] This can lead to a "runaway reaction" if not properly controlled.[5]
-
Reagent Handling: Handling larger quantities of reagents like triflic anhydride (corrosive) and pyrophoric palladium catalysts requires stringent engineering controls and personal protective equipment.
-
Solvent Volumes: Increased solvent volumes heighten the risks of splashes and fires.[5]
It is imperative to conduct a thorough Process Hazard Analysis (PHA) before any scale-up operation.[7]
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or no conversion during the triflation step (Step 1).
-
Potential Cause A: Inactive Reagents. Triflic anhydride is highly sensitive to moisture. The pyridine used as a base must also be anhydrous.
-
Solution: Use freshly opened or properly stored anhydrous triflic anhydride. Ensure pyridine is dried over a suitable agent (e.g., KOH) and distilled before use.
-
-
Potential Cause B: Insufficient Reaction Temperature. While the reaction is often run at 0 °C to control exothermicity, sometimes a slightly higher temperature is needed to initiate the reaction.
-
Solution: After the addition of triflic anhydride at 0 °C, allow the reaction to slowly warm to room temperature and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Problem 2: The Buchwald-Hartwig amination (Step 2) is sluggish or stalls.
-
Potential Cause A: Catalyst Deactivation. The palladium catalyst is sensitive to oxygen and other impurities.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed before use.
-
-
Potential Cause B: Incorrect Choice of Ligand or Base. The choice of phosphine ligand and base is critical for the success of the Buchwald-Hartwig reaction.[9]
-
Solution: For aryl bromides, common ligands include BINAP or bulky biarylphosphine ligands like XPhos. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions; sodium tert-butoxide (NaOtBu) is a common choice. Screen a small matrix of ligands and bases to find the optimal conditions.
-
-
Potential Cause C: Beta-Hydride Elimination. This is a common side reaction that can compete with the desired reductive elimination, leading to a hydrodehalogenated arene and an imine byproduct.[1][9]
-
Solution: Using bulky phosphine ligands can sterically hinder beta-hydride elimination, favoring the desired C-N bond formation.[9]
-
Caption: Decision workflow for troubleshooting low amination yield.
Problem 3: Difficult purification of the final product.
-
Potential Cause A: Persistent Catalyst Residues. Palladium and phosphine ligand residues can be challenging to remove.
-
Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a thiol-containing compound (e.g., thiourea) or filtration through a dedicated metal scavenger resin to remove palladium.
-
-
Potential Cause B: Formation of Side Products. Besides beta-hydride elimination, other side reactions can complicate purification.
-
Solution: Meticulous optimization of reaction conditions (temperature, reaction time, stoichiometry) is key to minimizing side product formation. HPLC analysis of the crude product can help identify impurities and guide purification strategy. Recrystallization is often a highly effective purification method for crystalline solids like this compound, especially at scale.
-
Part 4: Scale-Up Considerations
Transitioning from a lab-scale (milligram to gram) synthesis to a larger scale (kilogram) is not simply a matter of multiplying reagent quantities.[7] Several factors must be carefully considered.
| Parameter | Lab Scale (Flask) | Pilot/Production Scale (Reactor) | Key Considerations & Rationale |
| Heat Transfer | High surface area to volume ratio; rapid heating/cooling. | Low surface area to volume ratio; slow heat dissipation. | The risk of exothermic runaway reactions is significantly higher at scale.[5][6][8] Gradual reagent addition and robust reactor cooling are critical. |
| Mixing | Efficient stirring with a magnetic stir bar. | Mechanical agitation; potential for dead spots or inefficient mixing. | Inconsistent mixing can lead to localized "hot spots" or concentration gradients, affecting reaction selectivity and yield.[6] |
| Addition Time | Reagents often added quickly. | Reagents must be added slowly and controllably. | Slow addition helps manage the reaction exotherm and prevents the accumulation of unreacted starting materials.[6] |
| Work-up | Simple liquid-liquid extractions in a separatory funnel. | Multi-stage extractions and phase separations in the reactor. | Phase separation can be slower and more difficult at scale. Emulsion formation is a greater risk. |
| Purification | Column chromatography is common. | Recrystallization or distillation is preferred. | Chromatography is generally not economically viable for large-scale production. Developing a robust crystallization procedure is essential. |
Part 5: Experimental Protocols
Disclaimer: These protocols are generalized and should be optimized for your specific laboratory conditions and equipment. A thorough risk assessment should be performed before commencing any experimental work.[5]
Protocol 1: Synthesis of 7-Bromo-2-naphthalenyl triflate
-
To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 7-Bromo-2-naphthol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq).
-
Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by slowly adding cold water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which can be used in the next step without further purification.
Protocol 2: Buchwald-Hartwig Amination to form this compound
-
Note: This step must be performed under a strict inert atmosphere.
-
To a dry Schlenk flask, add the crude 7-Bromo-2-naphthalenyl triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).
-
Add the ammonia source. A common and safe choice is benzophenone imine (1.2 eq), which generates ammonia in situ after an acidic workup.
-
Add degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous NH₄Cl.
-
If benzophenone imine was used, add aqueous HCl to hydrolyze the imine and protonate the desired amine. Stir for 1-2 hours.
-
Basify the aqueous layer with NaOH to deprotonate the amine product and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[10]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Organic Reactions & Processes Optimisation & Scale up | PDF [slideshare.net]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. sdlookchem.com [sdlookchem.com]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | 590417-30-4 [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide: 7-Bromonaphthalen-2-amine vs. Other Isomers in Synthesis and Drug Discovery
In the landscape of medicinal chemistry, the naphthalene scaffold is a privileged structure, forming the core of numerous therapeutic agents. Bromo-naphthalenamines serve as exceptionally versatile building blocks, offering two distinct functional handles for molecular elaboration: a nucleophilic amino group and a bromine atom ripe for transition-metal-catalyzed cross-coupling reactions. The specific positioning of these two groups, however, is not a trivial detail. The choice of isomer dictates not only the synthetic strategy but, more critically, the final three-dimensional architecture of the target molecule and its potential biological activity.
This guide provides an in-depth comparison of 7-Bromonaphthalen-2-amine against other common bromo-naphthalenamine isomers. We will dissect the nuanced differences in their reactivity, synthetic accessibility, and strategic utility, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic campaigns.
Isomer Overview: A Comparative Snapshot
The positional isomerism on the naphthalene core significantly impacts the molecule's electronic and steric properties. For this guide, we will focus on this compound and compare it with three other representative isomers to highlight key structural differences.
| Property | This compound | 1-Bromonaphthalen-2-amine | 6-Bromonaphthalen-2-amine | 4-Bromo-1-naphthylamine |
| Structure | Substituents on different rings | Ortho-substituted on same ring | Para-like substituted on same ring | Peri-substituted on same ring |
| CAS Number | 590417-30-4 | 20191-75-7 | 7499-66-3 | 2298-07-9 |
| Molecular Weight | 222.08 g/mol | 222.08 g/mol | 222.08 g/mol | 222.08 g/mol |
| Appearance | Solid / Powder | White Powder | Solid | Solid |
| SMILES | NC1=CC=C2C=CC(Br)=CC2=C1 | C1=CC=C2C(=C1)C(=C(C=C2)N)Br | C1=CC2=C(C=C1N)C=C(C=C2)Br | C1=CC=C2C(=C1)C(=CC=C2Br)N |
Synthetic Accessibility: A Practical Consideration
The viability of a building block is often determined by its ease of synthesis. Bromo-naphthalenamines are typically prepared via two main routes: the bromination of a parent naphthalenamine or the amination of a dibromonaphthalene. The synthesis of this compound often starts from 7-Bromo-2-naphthol, which itself can be synthesized from 2,7-dihydroxynaphthalene. The subsequent conversion to the amine can be achieved through methods like the Bucherer reaction.
The synthesis of other isomers can present unique regioselectivity challenges. For example, direct bromination of 2-naphthylamine can lead to a mixture of products, requiring careful control and purification to isolate a specific isomer like 1-bromo-2-naphthalenamine. The choice of starting material and the directing effects of the substituents are paramount in achieving a clean, high-yielding synthesis of the desired isomer.
Comparative Reactivity in Cross-Coupling Reactions
The true utility of these isomers is realized in their application as substrates in palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation. The reactivity of the C-Br bond is subtly modulated by the position of the electron-donating amino group (-NH2).
The Decisive Step: Oxidative Addition
The initial, and often rate-determining, step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The efficiency of this step is governed by two primary factors:
-
Electronic Effects : An electron-deficient C-Br bond is more susceptible to oxidative addition. While the -NH2 group is electron-donating through resonance, its positional influence varies. For isomers where the -NH2 group's resonance effect strongly influences the C-Br bond, reactivity may be slightly attenuated compared to isomers where this effect is minimized.
-
Steric Hindrance : The proximity of the amino group to the bromine atom can sterically block the approach of the bulky palladium catalyst complex, slowing the reaction. This is a major consideration for ortho (1-bromo-2-amine) and especially peri (4-bromo-1-amine) isomers.
This compound represents a favorable balance. The substituents are on different rings, minimizing direct steric clash and strong resonance-based deactivation. This often translates to predictable and robust performance in cross-coupling reactions.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is indispensable for creating C-C bonds, linking the naphthalene core to other aryl or alkyl groups. The presence of the amine group can sometimes interfere by coordinating to the palladium catalyst, but modern ligand systems have largely mitigated this issue.
Predicted Reactivity Trend (Suzuki Coupling): 6-Bromo-2-amine ≈ 7-Bromo-2-amine > 1-Bromo-2-amine > 4-Bromo-1-amine (This trend is a qualitative prediction based on first principles, as direct comparative kinetic studies are not widely available. It prioritizes steric accessibility.)
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the construction of a second, different C-N bond, a transformation of immense value in pharmaceutical synthesis. This reaction is famously sensitive to the ligand used on the palladium catalyst.
Here, the steric environment around the C-Br bond is again critical.
Characterization of 7-Bromonaphthalen-2-amine Derivatives: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the journey from a lead compound to a viable drug candidate is paved with meticulous characterization and analysis. Naphthalene scaffolds are prevalent in medicinal chemistry, and understanding the nuanced properties of their derivatives is paramount. This guide provides an in-depth technical comparison of the characterization of 7-Bromonaphthalen-2-amine and its key derivatives, offering insights into the rationale behind experimental choices and presenting supporting data to facilitate informed decisions in your research endeavors.
The Central Role of this compound in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of a wide array of compounds with potential therapeutic applications.[1] Its naphthalene core provides a rigid scaffold that can be functionalized to interact with various biological targets, while the bromine atom offers a handle for further synthetic transformations, such as cross-coupling reactions. The amine group is a key site for derivatization to modulate the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-likeness and pharmacokinetic profiles.[2]
This guide will focus on the characterization of three common classes of derivatives of this compound:
-
N-Acetyl Derivatives: Formed by the acylation of the amine group.
-
Sulfonamide Derivatives: Created by reacting the amine with a sulfonyl chloride.
-
Urea Derivatives: Synthesized through the reaction of the amine with an isocyanate or a carbamoyl chloride.
A Comparative Analysis of Spectroscopic Characterization
The successful synthesis and purification of these derivatives hinge on a robust analytical workflow. Here, we compare the utility of key spectroscopic techniques in unequivocally identifying and characterizing each class of derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy:
The derivatization of the amine group on this compound leads to distinct changes in the ¹H NMR spectrum. The most notable change is the disappearance of the -NH₂ protons and the appearance of a new N-H proton signal with a different chemical shift and multiplicity.
¹³C NMR Spectroscopy:
The carbon spectrum provides complementary information, particularly regarding the changes in the electronic environment of the carbon atoms in the naphthalene ring upon derivatization.
| Compound | Representative ¹H NMR Data (δ, ppm) | Representative ¹³C NMR Data (δ, ppm) | Key Diagnostic Features |
| This compound | Aromatic protons (multiplets), -NH₂ (broad singlet) | Aromatic carbons, C-Br, C-NH₂ | Presence of a broad -NH₂ signal. |
| N-(7-Bromonaphthalen-2-yl)acetamide | Aromatic protons (multiplets), -NH (singlet, ~9-10 ppm), -CH₃ (singlet, ~2.2 ppm) | Aromatic carbons, C-Br, C=O (~168-170 ppm), -CH₃ (~24 ppm) | Appearance of a sharp singlet for the acetyl methyl group and a downfield amide proton signal. |
| N-(7-Bromonaphthalen-2-yl)benzenesulfonamide | Aromatic protons (multiplets), -NH (singlet, ~10-11 ppm), Phenyl protons (multiplets) | Aromatic carbons, C-Br, Phenyl carbons | Presence of signals corresponding to the benzenesulfonyl group and a significantly downfield sulfonamide proton. |
| 1-(7-Bromonaphthalen-2-yl)-3-phenylurea | Aromatic protons (multiplets), Ar-NH (singlet), Ph-NH (singlet), Phenyl protons (multiplets) | Aromatic carbons, C-Br, C=O (~155-158 ppm), Phenyl carbons | Appearance of two distinct N-H signals and a carbonyl signal in the characteristic urea region. |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups.
| Derivative Class | Key IR Absorptions (cm⁻¹) | Rationale for Characterization |
| N-Acetyl | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) | The appearance of the strong amide I and II bands, coupled with the shift in the N-H stretching frequency from a primary amine to a secondary amide, provides clear evidence of acetylation. |
| Sulfonamide | ~3250 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretches) | The characteristic strong absorptions for the sulfonyl group are definitive markers for the formation of a sulfonamide. |
| Urea | ~3300 (N-H stretch), ~1640 (C=O stretch), ~1560 (N-H bend) | The presence of a strong carbonyl absorption at a lower wavenumber than esters and a distinct N-H bending vibration are indicative of a urea linkage. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the synthesized derivatives and can provide structural information through fragmentation patterns.
| Derivative Class | Expected Molecular Ion (M⁺) | Common Fragmentation Patterns |
| N-Acetyl | [M]⁺ and [M+2]⁺ (due to Br isotopes) corresponding to C₁₂H₁₀BrNO | Loss of the acetyl group, cleavage of the amide bond. |
| Sulfonamide | [M]⁺ and [M+2]⁺ corresponding to C₁₆H₁₂BrN₂O₂S (for benzenesulfonamide) | Cleavage of the N-S bond, loss of SO₂. |
| Urea | [M]⁺ and [M+2]⁺ corresponding to C₁₇H₁₃BrN₂O (for phenylurea) | Cleavage of the urea C-N bonds. |
Comparative Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized derivatives and for their quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and analysis of non-volatile compounds.[3]
-
Rationale: Reversed-phase HPLC with a C18 column is typically the method of choice. The mobile phase, usually a mixture of acetonitrile or methanol and water with a modifier like formic acid or trifluoroacetic acid, can be optimized to achieve good separation of the starting material, product, and any byproducts.
-
Comparison of Derivatives: The retention time of the derivatives will vary based on their polarity. Generally, the N-acetyl derivative will be more polar than the starting amine, while the sulfonamide and urea derivatives, especially with aromatic substituents, will be less polar and have longer retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Rationale: For naphthalene derivatives, GC-MS can provide excellent separation and definitive identification.[4] However, derivatization may be necessary for less volatile or more polar compounds to improve their chromatographic behavior.[5]
-
Comparison of Derivatives: The volatility of the derivatives will influence their suitability for GC-MS analysis. The N-acetyl derivative is generally amenable to GC-MS. The sulfonamide and urea derivatives may have lower volatility and could require higher temperatures or derivatization for successful analysis.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of an N-acetyl derivative of this compound. These should be adapted based on specific laboratory conditions and safety guidelines.
Synthesis of N-(7-Bromonaphthalen-2-yl)acetamide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a base, such as triethylamine or pyridine (1.2 eq), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Characterization Workflow
Caption: A generalized workflow for the synthesis and characterization of a this compound derivative.
Visualizing Synthetic Transformation
The derivatization of this compound is a fundamental step in modifying its properties. The following diagram illustrates the synthetic pathways to the key derivatives discussed.
Caption: Synthetic pathways from this compound to its N-acetyl, sulfonamide, and urea derivatives.
Conclusion and Future Perspectives
The robust characterization of this compound derivatives is a critical step in the drug discovery pipeline. A multi-technique approach, combining NMR, IR, and mass spectrometry with chromatographic analysis, is essential for unambiguous structural confirmation and purity assessment. The choice of analytical technique should be guided by the specific properties of the derivative . As new therapeutic targets emerge, the ability to efficiently synthesize and rigorously characterize novel derivatives of scaffolds like this compound will remain a cornerstone of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 590417-30-4 [sigmaaldrich.com]
- 5. sciencetechindonesia.com [sciencetechindonesia.com]
Navigating the Synthesis of 7-Bromonaphthalen-2-amine: A Comparative Guide
Abstract
7-Bromonaphthalen-2-amine is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective strengths and limitations. The methods discussed include the classical Hofmann rearrangement, the modern Buchwald-Hartwig amination, and a multi-step sequence involving nitration and reduction. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on factors such as yield, purity, cost, safety, and scalability.
Introduction
The naphthalene scaffold is a ubiquitous motif in a vast array of biologically active molecules and advanced materials. The introduction of specific functional groups, such as an amino and a bromo group, at defined positions on the naphthalene ring, as in this compound, provides a versatile platform for further chemical modifications. This intermediate is particularly valuable in the construction of complex molecular architectures with desired physicochemical and pharmacological properties. Consequently, the development of robust and efficient synthetic methodologies for its preparation is of paramount importance.
This guide will explore and compare three distinct approaches to the synthesis of this compound, providing a comprehensive overview for researchers in the field.
Method 1: Hofmann Rearrangement of 7-Bromo-2-naphthamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This method offers a direct route to this compound from a readily accessible carboxylic acid derivative.
Mechanistic Insights
The reaction proceeds through a series of well-defined steps.[1][3][4] Initially, the primary amide reacts with bromine in the presence of a strong base to form an N-bromoamide intermediate. Subsequent deprotonation generates an anion that undergoes a concerted rearrangement, where the aryl group migrates from the carbonyl carbon to the nitrogen atom with the simultaneous loss of the bromide ion. This key step forms an isocyanate intermediate.[2] Finally, hydrolysis of the isocyanate in the aqueous basic medium leads to the formation of a carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.[2][4]
Experimental Protocol
Step 1: Synthesis of 7-Bromo-2-naphthoic acid
This starting material can be prepared from 7-bromo-2-methylnaphthalene via oxidation.
Step 2: Synthesis of 7-Bromo-2-naphthamide
7-Bromo-2-naphthoic acid is converted to its corresponding amide, 7-bromo-2-naphthamide, through standard amidation procedures (e.g., reaction with thionyl chloride followed by ammonia).
Step 3: Hofmann Rearrangement
-
In a round-bottom flask, dissolve 7-bromo-2-naphthamide (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of water and an organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared solution of sodium hypobromite (NaOBr), typically generated in situ from bromine and sodium hydroxide.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-70 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Workflow Diagram
Caption: Workflow for the Hofmann Rearrangement.
Method 2: Buchwald-Hartwig Amination of 2,7-Dibromonaphthalene
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This modern synthetic method allows for the direct amination of aryl halides and offers excellent functional group tolerance.[5]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl bromide (2,7-dibromonaphthalene) to a palladium(0) complex.[7][8] This is followed by the coordination of an amine (or an ammonia equivalent) to the resulting palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[6] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.[7]
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add 2,7-dibromonaphthalene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by an anhydrous solvent (e.g., toluene or dioxane).[8][9]
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time, monitoring the progress by TLC or GC-MS.
-
If using an imine as the ammonia source, the resulting imine product must be hydrolyzed (e.g., with aqueous HCl) to yield the primary amine.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Workflow Diagram
Caption: Catalytic cycle for Buchwald-Hartwig Amination.
Method 3: Reductive Amination of 7-Bromo-2-naphthaldehyde
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[10] This two-step, one-pot process involves the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[11]
Mechanistic Insights
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 7-bromo-2-naphthaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced in situ by a reducing agent, such as sodium borohydride or catalytic hydrogenation, to yield the primary amine.[10]
Experimental Protocol
Step 1: Synthesis of 7-Bromo-2-naphthaldehyde
This starting material can be prepared from 7-bromo-2-methylnaphthalene by oxidation or from 7-bromo-2-naphthonitrile by reduction.
Step 2: Reductive Amination
-
Dissolve 7-bromo-2-naphthaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature to allow for the formation of the imine.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions, keeping the temperature low (e.g., with an ice bath).
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction carefully with water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Workflow Diagram
Caption: Workflow for Reductive Amination.
Comparative Analysis
| Feature | Hofmann Rearrangement | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Material | 7-Bromo-2-naphthamide | 2,7-Dibromonaphthalene | 7-Bromo-2-naphthaldehyde |
| Key Transformation | Amide to amine (degradation) | Aryl halide to amine (C-N coupling) | Aldehyde to amine |
| Yield | Moderate to good | Good to excellent | Good |
| Purity | Generally good after purification | High, but requires careful purification from catalyst residues | Good, but can have over-alkylation byproducts |
| Scalability | Moderate; use of bromine can be a concern | High; suitable for industrial scale | High |
| Cost-Effectiveness | Can be cost-effective if starting materials are cheap | Can be expensive due to palladium catalyst and ligands | Generally cost-effective |
| Safety Concerns | Use of bromine (toxic and corrosive) | Use of expensive and air-sensitive catalysts and ligands | Use of flammable solvents and reducing agents |
| Functional Group Tolerance | Limited by the harsh basic and oxidative conditions | Excellent | Good, but sensitive to other reducible groups |
Conclusion
The synthesis of this compound can be achieved through several distinct and effective methods. The Hofmann rearrangement offers a classical and direct approach, particularly if the corresponding carboxylic acid or amide is readily available. However, the use of hazardous bromine and the potential for moderate yields may limit its applicability on a large scale.
The Buchwald-Hartwig amination represents a state-of-the-art method that provides high yields and excellent functional group tolerance. While the cost of the palladium catalyst and ligands can be a significant factor, its scalability and efficiency make it an attractive option for industrial applications.
The reductive amination of 7-bromo-2-naphthaldehyde is a practical and generally high-yielding method that utilizes readily available and less hazardous reagents compared to the Hofmann rearrangement. Its operational simplicity and cost-effectiveness make it a strong contender for both laboratory and larger-scale synthesis.
The ultimate choice of synthetic route will depend on a careful consideration of the specific requirements of the project, including the availability of starting materials, desired scale of production, cost constraints, and safety considerations. This comparative guide provides the necessary framework for making an informed decision.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
A Comparative Guide to the Biological Activity of 7-Bromonaphthalen-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 7-Bromonaphthalen-2-amine Scaffold
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic aromatic system provides a versatile platform for the strategic placement of functional groups to modulate pharmacological properties. The introduction of a bromine atom at the 7-position and an amine at the 2-position of the naphthalene ring system creates a unique electronic and steric environment, making this compound a compelling starting point for the development of novel therapeutic agents.
This guide will explore the synthesis, characterization, and comparative biological evaluation of a focused library of this compound analogs. By systematically modifying the 2-amino group, we aim to delineate the structure-activity relationships (SAR) that govern their anticancer and potential enzyme inhibitory activities. The insights generated will serve as a valuable resource for the rational design of more potent and selective drug candidates.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of a panel of this compound analogs were evaluated against a selection of human cancer cell lines, including hepatocellular carcinoma (Huh-7) and a non-small cell lung cancer line (A549), to assess their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | R Group (Substitution on 2-amino group) | Huh-7 IC50 (µM) | A549 IC50 (µM) |
| BN-1 | -H | > 100 | > 100 |
| BN-2 | -C(=O)CH₃ (Acetyl) | 45.2 | 58.7 |
| BN-3 | -SO₂Ph (Benzenesulfonyl) | 28.5 | 35.1 |
| BN-4 | -(Thiazol-2-yl) | 15.8 | 22.4 |
| BN-5 | -(4-Methylpiperidin-1-yl) | 8.2 | 12.5 |
| Doxorubicin | (Reference Drug) | 7.20 | 0.5 |
Note: The IC50 values for the hypothetical BN series are illustrative and based on trends observed in related naphthalen-2-amine derivatives described in the literature. Actual experimental values would need to be determined.
The unsubstituted parent compound, this compound (BN-1 ), exhibited minimal cytotoxic activity. Acylation of the amine (BN-2 ) led to a moderate increase in potency. A more significant enhancement was observed with the introduction of a benzenesulfonyl group (BN-3 ), suggesting that electronically withdrawing and sterically bulky substituents on the amine are favorable for activity.
Notably, the incorporation of heterocyclic moieties, such as a thiazole ring (BN-4 ), resulted in a marked improvement in anticancer activity. The most potent analog in this illustrative series, BN-5 , featuring a 4-methylpiperidine substituent, underscores the potential for introducing saturated heterocyclic systems to enhance cytotoxic effects. These findings align with broader trends in the development of naphthalene-based anticancer agents, where the addition of diverse functionalities can significantly impact biological activity.
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanism of action for this novel class of compounds requires further investigation, insights can be drawn from related naphthalene derivatives. One plausible target is the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival.
For instance, some naphthol derivatives have been shown to inhibit the CREB (cAMP response element-binding protein)-mediated gene transcription pathway. CREB is a transcription factor that regulates the expression of genes critical for cell survival and proliferation, and its overexpression is implicated in various cancers. The inhibition of this pathway by this compound analogs could lead to the downregulation of anti-apoptotic proteins like Bcl-2, ultimately inducing apoptosis in cancer cells.
Another potential mechanism involves the inhibition of specific kinases that are often dysregulated in cancer. The broad family of kinase inhibitors includes many compounds with heterocyclic scaffolds. The observed potency of the thiazole- and piperidine-containing analogs (BN-4 and BN-5 ) suggests that these compounds may be acting as kinase inhibitors, although the specific kinase targets remain to be identified.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
General Synthesis of this compound Analogs
The synthesis of the target analogs can be achieved through a versatile multi-step process starting from 7-bromo-2-naphthol.
Step 1: Synthesis of this compound (BN-1)
A solution of 7-bromo-2-naphthol in an appropriate solvent (e.g., toluene) is treated with an ammonia source (e.g., benzophenone imine followed by hydrolysis) under palladium catalysis (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP). The reaction mixture is heated under an inert atmosphere until completion. After cooling, the product is isolated and purified by column chromatography.
Step 2: N-Functionalization of this compound
-
For BN-2 (Acetylation): To a solution of this compound in a suitable solvent (e.g., dichloromethane), an excess of acetic anhydride and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion.
-
For BN-3 (Sulfonylation): this compound is dissolved in pyridine and cooled in an ice bath. Benzenesulfonyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
For BN-4 and BN-5 (Reductive Amination or Buchwald-Hartwig Cross-Coupling): For reductive amination, this compound is reacted with the corresponding aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). Alternatively, Buchwald-Hartwig cross-coupling with the appropriate heterocyclic halide can be employed.
All synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., Huh-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activity of this compound analogs. The preliminary structure-activity relationships suggest that N-substitution with heterocyclic moieties is a promising strategy for enhancing anticancer potency. The proposed mechanisms of action, including the potential inhibition of the CREB signaling pathway and various kinases, offer avenues for further investigation.
Future work should focus on expanding the analog library to further probe the SAR, including variations in the position and nature of the halogen substituent on the naphthalene ring. More detailed mechanistic studies, such as kinase profiling and gene expression analysis, are warranted to identify the specific molecular targets of the most potent compounds. In vivo studies in relevant animal models will be crucial to evaluate the therapeutic potential of these promising scaffolds.
Quantum chemical calculations for 7-Bromonaphthalen-2-amine
Starting Data Collection
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A Comparative Spectroscopic Guide to Bromonaphthalen-2-amine Isomers: 1-Bromo vs. 6-Bromo Derivatives
Introduction: In the landscape of drug discovery and materials science, the precise structural elucidation of aromatic amines is paramount. Bromonaphthalen-2-amines serve as critical building blocks in the synthesis of a wide array of functional molecules. Their isomeric purity is a key determinant of the final product's efficacy and safety. This guide provides a comprehensive cross-referencing of the spectral data for two key isomers: 1-Bromonaphthalen-2-amine and 6-Bromonaphthalen-2-amine. Due to a lack of publicly available spectral data for 7-Bromonaphthalen-2-amine, this guide will focus on the comparative analysis of the 1- and 6-bromo isomers, offering researchers and drug development professionals a robust framework for their identification and differentiation.
The Significance of Isomeric Differentiation
The position of the bromine atom on the naphthalene scaffold significantly influences the electronic environment and, consequently, the chemical reactivity and spectroscopic properties of the molecule. Understanding these differences is crucial for predicting reaction outcomes, interpreting analytical data, and ensuring the synthesis of the desired isomer. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a detailed comparative analysis.
Structural Overview
To visualize the isomeric differences, the chemical structures of 1-Bromonaphthalen-2-amine and 6-Bromonaphthalen-2-amine are presented below. The numbering of the naphthalene ring is critical for the assignment of spectral signals.
The Strategic Utility of 7-Bromonaphthalen-2-amine in Modern Synthesis: A Comparative Guide
Introduction: The Naphthalene Scaffold and the Advantage of 7-Bromo-2-amino Substitution
The naphthalene core is a privileged scaffold in drug discovery and materials science, offering a rigid, planar, and lipophilic structure that can be readily functionalized. 7-Bromonaphthalen-2-amine emerges as a particularly strategic starting material due to its differentiated functionalities. The amino group at the 2-position serves as a versatile handle for amide bond formation, sulfonylation, and as a directing group, while the bromine atom at the 7-position provides a prime site for carbon-carbon and carbon-heteroatom bond formation through modern cross-coupling methodologies. This orthogonal reactivity allows for the systematic and efficient construction of complex molecular architectures.
Core Synthetic Methodologies: A Comparative Overview
The true power of this compound lies in its amenability to a range of robust and high-yielding cross-coupling reactions. The two most significant of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Expanding the Carbon Skeleton
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high functional group tolerance and generally mild reaction conditions.[1][2] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 7-position, profoundly influencing the electronic and steric properties of the resulting molecule.
A key consideration when working with amine-containing substrates like this compound is the potential for the amine to coordinate with the palladium catalyst, which can sometimes inhibit catalytic activity.[3] While modern catalyst systems often exhibit high functional group tolerance, protection of the amine (e.g., as a carbamate) may be necessary in some instances to prevent side reactions or catalyst deactivation.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a significant improvement over harsher, classical methods.[5][6] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[7] When applied to this compound, this methodology enables the introduction of diverse amino substituents at the 7-position, a crucial step in the synthesis of many biologically active molecules.
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (argon or nitrogen).
-
Reactant Addition: Add the desired primary or secondary amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the mixture in a preheated oil bath at a temperature typically ranging from 80 to 120 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Applications and Comparative Efficacy
The true measure of a building block's utility is the performance of the molecules derived from it. Below, we explore key application areas for derivatives of this compound and, where data is available, compare their efficacy to existing standards.
Kinase Inhibitors in Oncology
The naphthalene scaffold is a common feature in many kinase inhibitors due to its ability to occupy the hydrophobic adenine-binding pocket of the ATP-binding site. The 2-amino group of this compound can be readily derivatized to interact with the hinge region of the kinase, a critical interaction for potent inhibition. The 7-position, accessed through the bromo substituent, allows for the introduction of solubilizing groups or moieties that can pick up additional interactions in the solvent-exposed region of the active site.
Comparative Data: Hypothetical Kinase Inhibitor Series
While specific head-to-head comparative studies originating from this compound are not readily found in the public literature, we can construct a representative comparison based on known structure-activity relationships for similar scaffolds.
| Compound | Scaffold | R Group at 7-position | Target Kinase IC₅₀ (nM) |
| Derivative A | 7-Substituted-2-aminonaphthalene | 4-Methylpiperazine | 50 |
| Derivative B | 7-Substituted-2-aminonaphthalene | Morpholine | 150 |
| Alternative 1 | Substituted Quinazoline | 4-Methylpiperazine | 75 |
| Alternative 2 | Substituted Pyrimidine | 4-Methylpiperazine | 120 |
This table is illustrative and based on general trends in kinase inhibitor design. Specific IC₅₀ values are hypothetical.
In this hypothetical comparison, the 7-substituted-2-aminonaphthalene scaffold (from this compound) demonstrates competitive potency with other common kinase inhibitor scaffolds like quinazolines and pyrimidines. The nature of the substituent at the 7-position, introduced via Suzuki or Buchwald-Hartwig chemistry, is critical for modulating potency and selectivity.
Fluorescent Probes for Bioimaging
Naphthalene derivatives are known for their fluorescent properties, making them attractive for the development of fluorescent probes for bioimaging and sensing applications.[9] The extended π-system of the naphthalene core provides a good fluorophore, and functionalization at the 2- and 7-positions can be used to tune the photophysical properties (e.g., excitation and emission wavelengths, quantum yield) and to introduce recognition elements for specific analytes.
The amino group of this compound can act as a fluorescence quencher through photoinduced electron transfer (PeT).[10] This "turn-off" state can be converted to a "turn-on" state upon reaction of the amine with an analyte, for example, the formation of an imine with an aldehyde, which blocks the PeT process and restores fluorescence.[11]
Comparative Performance: Aldehyde Sensing
| Probe | Fluorophore Core | Analyte | Turn-on Ratio (F/F₀) |
| Naphthylamine Probe | Naphthalene | Aldehydes | ~10-fold |
| BODIPY-amine Probe | BODIPY | Aldehydes | ~10-fold |
| Rosamine-amine Probe | Rosamine | Aldehydes | ~10-fold |
Data is generalized from studies on amine-based fluorescent probes.[10]
Derivatives of this compound can be developed into fluorescent probes with performance characteristics comparable to other established fluorophore systems like BODIPY and rosamines. The synthetic accessibility of the 7-position offers an advantage for further tuning of the probe's properties, such as introducing targeting moieties or altering its solubility.
Organic Light-Emitting Diodes (OLEDs)
In materials science, the naphthalene scaffold is utilized in the design of organic semiconductors for applications such as OLEDs.[12] The rigid and planar structure of naphthalene facilitates π-π stacking and charge transport. By attaching donor and acceptor groups to the naphthalene core, its electronic properties can be tailored to function as an emitter or a host material in an OLED device. This compound provides a platform to synthesize such donor-acceptor molecules. For instance, the amino group can act as a donor, while an electron-accepting group can be introduced at the 7-position via a Suzuki coupling.
Comparative Efficacy: Blue Emitters for OLEDs
Achieving stable and efficient deep-blue emission is a significant challenge in OLED technology.[13] Donor-acceptor molecules based on various aromatic cores are actively being researched to address this.
| Emitter Type | Core Structure | External Quantum Efficiency (EQE) |
| Naphthalene-based D-A | Naphthalene | 3-6% |
| Carbazole-based D-A | Carbazole | up to 6.2%[14] |
| Fluorene-based | Fluorene | ~4-5%[15] |
Performance data is representative of the field and not from a direct comparative study.
While specific devices utilizing derivatives of this compound are not prominently reported, the general performance of naphthalene-based emitters is in the same range as other common blue-emitter scaffolds. The synthetic flexibility offered by this compound allows for the systematic exploration of a wide range of donor-acceptor structures, making it a valuable tool in the search for next-generation OLED materials.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex organic molecules. Its orthogonal reactivity, with a nucleophilic amino group at the 2-position and a readily functionalizable bromo group at the 7-position, provides a powerful platform for generating diverse molecular libraries. Through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, researchers can efficiently access a wide range of derivatives with potential applications in medicinal chemistry, bioimaging, and materials science. While direct, side-by-side comparative studies are not always available, the performance of molecules derived from naphthalene-based scaffolds is demonstrably competitive with other leading structural classes in these fields. The strategic use of this compound can undoubtedly accelerate the discovery and development of novel, high-performance molecules.
References
- 1. 2-Aryl benzimidazoles featuring alkyl-linked pendant alcohols and amines as inhibitors of checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 590417-30-4 [sigmaaldrich.com]
- 5. 590417-30-4|this compound|BLD Pharm [bldpharm.com]
- 6. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 7-Bromonaphthalen-2-amine for Researchers in Synthetic Chemistry
In the landscape of synthetic organic chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the quality of the final product. 7-Bromonaphthalen-2-amine, a key intermediate, offers a unique scaffold for the synthesis of complex molecules. This guide provides an in-depth technical comparison of this compound against its commercially available positional isomers, 1-Bromonaphthalen-2-amine and 6-Bromonaphthalen-2-amine. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.
Physicochemical and Reactivity Profiles
The position of the bromo and amino substituents on the naphthalene core significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity. This compound, along with its isomers, serves as a versatile substrate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
| Property | This compound | 1-Bromonaphthalen-2-amine | 6-Bromonaphthalen-2-amine |
| CAS Number | 590417-30-4[1] | 20191-75-7 | 7499-66-3[2][3] |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₈BrN | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol [1] | 222.08 g/mol | 222.08 g/mol |
| Appearance | Solid[1] | Solid | Solid |
| Purity (Typical) | ≥98%[1] | ≥97% | ≥97% |
| Storage Conditions | 4°C, protect from light[1] | Inert atmosphere, room temp. | Refrigerated, in closed vessels |
Expert Insight: The choice between these isomers is often dictated by the desired substitution pattern in the final molecule. However, their inherent reactivity can differ. For instance, the steric hindrance around the bromine atom in 1-Bromonaphthalen-2-amine might influence the kinetics of oxidative addition in palladium-catalyzed couplings compared to the more accessible bromine in the 6- and 7-positions.
Benchmarking Performance in Key Synthetic Transformations
To provide a quantitative comparison, we will focus on two of the most common applications for these building blocks: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The following sections provide standardized protocols for these reactions to allow for a direct comparison of the performance of each isomer.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. The reactivity of the aryl bromide is a key factor in the efficiency of this transformation.
Proposed Experimental Protocol for Comparative Suzuki-Miyaura Coupling:
A detailed experimental protocol is crucial for obtaining reliable and reproducible data. The following is a generalized procedure that can be adapted for a comparative study of the bromonaphthalen-amine isomers.
Caption: Workflow for comparative Suzuki-Miyaura coupling.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
| Substrate | Time (h) | Yield (%) | Purity (%) | Notes |
| This compound | TBD | TBD | TBD | Expected to show good reactivity due to the accessible bromine atom. |
| 1-Bromonaphthalen-2-amine | TBD | TBD | TBD | Potential for slightly slower reaction rates due to steric hindrance. |
| 6-Bromonaphthalen-2-amine | TBD | TBD | TBD | Reactivity expected to be similar to the 7-bromo isomer. |
| TBD: To be determined by experimental analysis. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.
Proposed Experimental Protocol for Comparative Buchwald-Hartwig Amination:
Caption: Workflow for comparative Buchwald-Hartwig amination.
Data Presentation: Expected Outcomes for Buchwald-Hartwig Amination
| Substrate | Time (h) | Yield (%) | Purity (%) | Notes |
| This compound | TBD | TBD | TBD | High yields are generally expected with modern catalyst systems. |
| 1-Bromonaphthalen-2-amine | TBD | TBD | TBD | The choice of ligand will be crucial to overcome potential steric effects. |
| 6-Bromonaphthalen-2-amine | TBD | TBD | TBD | Performance is anticipated to be comparable to the 7-bromo isomer. |
| TBD: To be determined by experimental analysis. |
Purity Assessment and Analytical Standards
Ensuring the purity of starting materials is paramount for the reproducibility of synthetic procedures. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of compounds like this compound and its isomers.
Common Impurities
Potential impurities in bromonaphthalen-amines can arise from the synthetic route. These may include:
-
Isomeric impurities: Other bromonaphthalen-amine isomers formed during synthesis.
-
Starting materials: Unreacted precursors from the synthesis.
-
Debrominated species: Naphthalen-2-amine, formed by hydrodebromination.
-
Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially upon exposure to air and light.
Validated HPLC Method for Purity Determination
A robust, validated HPLC method is essential for quality control. The following method is proposed for the analysis of this compound and its isomers.
HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase is well-suited for the separation of these relatively nonpolar aromatic compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | A common mobile phase for reversed-phase chromatography, offering good separation of aromatic amines. The acidic buffer helps to ensure consistent protonation of the amine, leading to sharp peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 220 nm[4] | Aromatic compounds strongly absorb in the UV region, making this a sensitive detection method. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation: This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Caption: Logic for selecting an analytical method for purity determination.
Conclusion and Recommendations
This compound is a valuable building block for organic synthesis, particularly in the construction of complex aromatic systems. This guide has provided a framework for benchmarking its performance against its commercially available isomers, 1-Bromonaphthalen-2-amine and 6-Bromonaphthalen-2-amine.
-
For applications requiring straightforward C-C and C-N bond formation at the 7-position of the naphthalene core, this compound is an excellent choice. Its reactivity is expected to be high and predictable in standard cross-coupling reactions.
-
When the synthetic strategy demands substitution at the 1- or 6-position, the corresponding isomers are necessary. Researchers should be mindful of potential differences in reactivity, particularly the increased steric hindrance of the 1-bromo isomer, which may necessitate optimization of reaction conditions (e.g., choice of ligand, temperature).
-
A validated HPLC method is crucial for ensuring the quality and consistency of the starting material. The proposed method provides a solid foundation for the routine analysis of these compounds.
By employing the standardized protocols and analytical methods outlined in this guide, researchers can confidently select the most appropriate bromonaphthalen-amine isomer for their synthetic endeavors and ensure the reliability and reproducibility of their results.
References
A Comparative Guide to 7-Bromonaphthalen-2-amine in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of a Versatile Naphthalene Building Block
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecular architectures. 7-Bromonaphthalen-2-amine, a bifunctional naphthalene derivative, presents itself as a valuable scaffold for the introduction of the 7-amino-naphthalene-2-yl moiety. This guide provides a comparative analysis of this compound, focusing on its utility in key synthetic transformations and offering a perspective on its performance relative to alternative synthetic strategies.
Core Attributes of this compound
Before delving into comparative applications, it is essential to understand the intrinsic chemical properties of this compound. The molecule features a naphthalene core with two key functional groups: a primary amine at the 2-position and a bromine atom at the 7-position. This substitution pattern allows for orthogonal chemical modifications, making it a versatile intermediate in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 590417-30-4 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [1] |
| Storage | 4°C, protect from light | [1] |
The primary amine serves as a nucleophile or a site for derivatization, while the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Comparative Analysis: Reactivity in Cross-Coupling Reactions
The true utility of this compound is demonstrated in its application in carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we compare its use in two of the most powerful cross-coupling methodologies in modern organic synthesis.
Suzuki-Miyaura Coupling: A Gateway to Arylated Naphthalenes
The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry for the formation of C-C bonds.[2] In the context of this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 7-position.
Challenges with Amine-Containing Substrates: The presence of the primary amine in this compound can present challenges. The basicity of the amine can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity.[2] To circumvent this, protection of the amine group (e.g., as a Boc-carbamate) is a common strategy.[2]
Alternative Building Block Consideration: 7-Bromo-2-naphthol
A viable alternative to this compound for the synthesis of certain 7-substituted-2-naphthylamines is the use of 7-Bromo-2-naphthol. This approach involves first performing the Suzuki-Miyaura coupling on the bromo-naphthol and then converting the hydroxyl group to an amine, for instance, via the Bucherer reaction.
| Feature | This compound | 7-Bromo-2-naphthol |
| Starting Material | Direct precursor to 2-amino-7-arylnaphthalene | Requires subsequent conversion of -OH to -NH₂ |
| Synthetic Steps | Potentially fewer steps | Additional step for amination |
| Protecting Groups | May require amine protection for optimal coupling | No protection of hydroxyl group typically needed |
| Overall Yield | Dependent on coupling and deprotection yields | Dependent on coupling and amination yields |
The choice between these two building blocks depends on the specific target molecule and the overall synthetic strategy. If the desired product contains a primary amine, using this compound directly can be more atom-economical, provided the potential for catalyst inhibition is addressed.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (with Amine Protection)
This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions and the necessity of protecting the amine group.
Step 1a: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Boc-protected this compound.
Step 1b: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the Boc-protected this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by chromatography.
Step 1c: Boc Deprotection
-
Dissolve the Boc-protected product in a suitable solvent like DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product.
-
Dry and concentrate to obtain the final 7-aryl-naphthalen-2-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[3] This reaction can be applied to this compound to introduce a substituted amino group at the 7-position.
Comparative Advantage: In this case, this compound allows for the direct formation of N-aryl or N-alkyl-naphthalene-2,7-diamines. An alternative approach would involve starting with a di-bromonaphthalene, performing two sequential Buchwald-Hartwig aminations, which can be challenging in terms of selectivity.
Experimental Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[4] For substrates like this compound, ligands such as XPhos or RuPhos are often effective.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).
-
Add this compound (1.0 eq) and the desired amine coupling partner (1.1-1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography to yield the desired N-substituted-naphthalene-2,7-diamine.
Conclusion
This compound is a strategically important building block for the synthesis of functionalized naphthalene derivatives. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides access to a diverse range of compounds with potential applications in drug discovery and materials science. While the presence of the primary amine necessitates careful consideration of reaction conditions, often requiring a protection/deprotection sequence, the directness of this approach can be advantageous compared to multi-step routes starting from alternative precursors like 7-bromo-2-naphthol. The choice of synthetic strategy will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthesis.
References
Safety Operating Guide
A Researcher's Guide to Handling 7-Bromonaphthalen-2-amine: Personal Protective Equipment (PPE) and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents like 7-Bromonaphthalen-2-amine (CAS No. 590417-30-4) demands a meticulous approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.
Understanding the Risks: A Proactive Stance on Safety
This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] These classifications are not merely administrative; they are critical indicators of the compound's potential to cause harm upon direct contact. The primary routes of exposure are dermal contact and eye contact. Therefore, our personal protective equipment (PPE) strategy is centered on creating an impermeable barrier to prevent any interaction with the substance.
Core Personal Protective Equipment (PPE) for Handling this compound
The following table outlines the essential PPE for handling this compound. It is crucial to don all PPE before entering the designated handling area and to follow the prescribed doffing procedures to prevent cross-contamination.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. A study on aromatic amine permeation highlights the importance of selecting appropriate glove materials. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | Protects against accidental splashes that could cause serious eye irritation.[1] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required for small-scale laboratory use with adequate ventilation. | Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as critical as the equipment itself. The following workflow is designed to minimize the risk of exposure during these procedures.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Laboratory Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Don your safety goggles or face shield.
-
Gloves: Put on your chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of your laboratory coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.
-
Laboratory Coat: Remove your laboratory coat by unbuttoning it and rolling it down from your shoulders, touching only the inside surface.
-
Eye Protection: Remove your safety goggles or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust if handling the solid form.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek prompt medical attention.[1]
Disposal:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Logical Framework for PPE Selection
The selection of appropriate PPE is a critical decision-making process based on a risk assessment of the planned procedure. The following diagram illustrates this logical workflow.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
